Btk-IN-36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H21N7O2 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
4-[(7S)-4-amino-7-(but-2-ynoylamino)-6-methylidene-7,8-dihydropyrimido[5,4-b]pyrrolizin-5-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H21N7O2/c1-3-6-20(34)31-18-13-33-23(15(18)2)21(22-24(27)29-14-30-25(22)33)16-8-10-17(11-9-16)26(35)32-19-7-4-5-12-28-19/h4-5,7-12,14,18H,2,13H2,1H3,(H,31,34)(H2,27,29,30)(H,28,32,35)/t18-/m1/s1 |
Clé InChI |
XYIAKMUBMAXSKZ-GOSISDBHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Mechanism of Action of Bruton's Tyrosine Kinase (Btk) Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Btk-IN-36" is not available in the public domain. This guide, therefore, provides a detailed overview of the mechanism of action of well-characterized Bruton's tyrosine kinase (Btk) inhibitors, which are presumed to share a similar mechanism with this compound. The data and protocols presented are based on representative covalent and non-covalent Btk inhibitors.
Introduction to Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for the development, proliferation, and survival of B-cells.[1][3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often dysregulated, leading to uncontrolled B-cell growth.[1] Btk's central role in this pathological signaling makes it a prime therapeutic target.[1][4]
Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of Btk.[1][3] Activated Btk then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[5][6] This triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB, which are vital for B-cell survival and proliferation.[3][5][6][7] By inhibiting Btk, the entire downstream signaling cascade is blocked, leading to decreased malignant B-cell proliferation and survival.[1][3]
Classes and Mechanisms of Btk Inhibitors
Btk inhibitors are broadly classified into two main categories based on their binding mechanism: covalent and non-covalent inhibitors.
2.1. Covalent Btk Inhibitors
Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib (B611923), form an irreversible covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the Btk enzyme.[3][7][8] This irreversible binding permanently inactivates the kinase activity of Btk.[3] These inhibitors are highly effective; however, resistance can emerge, most commonly through a mutation that substitutes the Cys481 residue (e.g., C481S), which prevents the covalent bond from forming.[9][10]
2.2. Non-Covalent Btk Inhibitors
Non-covalent Btk inhibitors, such as pirtobrutinib, bind reversibly to Btk and do not require the Cys481 residue for their activity.[8][11][12][13] This allows them to be effective against both wild-type Btk and the C481-mutated forms that confer resistance to covalent inhibitors.[11][14] These agents offer a therapeutic option for patients who have developed resistance to covalent Btk inhibitors.[11]
Quantitative Data: Potency and Selectivity
The efficacy and safety of Btk inhibitors are determined by their potency against Btk and their selectivity against other kinases. Off-target inhibition can lead to adverse effects.[15] The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key Btk inhibitors against Btk and a selection of other kinases.
Table 1: Biochemical Potency of Covalent Btk Inhibitors
| Inhibitor | Btk IC50 (nM) |
|---|---|
| Ibrutinib | 0.5 |
| Acalabrutinib | 3[16] |
| Zanubrutinib | <1 (Biochemical)[17] |
Table 2: Cellular Activity of Covalent Btk Inhibitors
| Inhibitor | Btk Inhibition in Human Whole Blood (EC50, nM) |
|---|---|
| Ibrutinib | <10[17] |
| Acalabrutinib | <10[17] |
| Zanubrutinib | <10[17] |
Table 3: Selectivity Profile of Btk Inhibitors (IC50 in nM)
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib |
|---|---|---|---|
| Btk | 0.5 | 3 [16] | <1 [17] |
| EGFR | 5.3[8] | >10,000[17] | 390[17] |
| ITK | 5.3[8] | >10,000[17] | <1,000[17] |
| BLK | 1.5[8] | No significant inhibition[18] | - |
| FGR | 6.4[8] | No significant inhibition[18] | - |
| SRC | - | No significant inhibition[18] | - |
A higher IC50 value indicates lower potency and, in the case of off-target kinases, higher selectivity.
Visualizing the Mechanism of Action
4.1. Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of Btk.
4.2. Covalent Inhibition of Btk
This diagram illustrates how a covalent Btk inhibitor irreversibly binds to the Cys481 residue.
Caption: Mechanism of irreversible covalent inhibition of Btk.
Experimental Protocols
The characterization of Btk inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
5.1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of purified Btk and its inhibition by a test compound.
-
Objective: To determine the IC50 of an inhibitor against purified Btk enzyme.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the amount of ADP, and therefore, to the kinase activity.[19]
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant Btk enzyme, a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP in a kinase assay buffer.[20]
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for the kinase reaction to proceed.
-
ADP Detection:
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2. Cellular Btk Autophosphorylation Assay
This assay measures the inhibition of Btk activity within a cellular context by assessing its autophosphorylation.
-
Objective: To determine the cellular potency of a Btk inhibitor.
-
Principle: Btk activation involves autophosphorylation at a specific tyrosine residue (Y223).[21] Btk inhibitors block this process. The level of phosphorylated Btk (pBtk) can be quantified using methods like Western blotting or specific ELISA.
-
Methodology:
-
Cell Culture: A suitable B-cell line (e.g., Ramos cells) is cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the Btk inhibitor.
-
BCR Stimulation: The B-cell receptor is stimulated (e.g., using anti-IgM antibodies) to induce Btk activation and autophosphorylation.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Quantification of pBtk:
-
Western Blot: Total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pBtk (Y223) and total Btk (as a loading control).
-
ELISA: A sandwich ELISA can be used with a capture antibody for total Btk and a detection antibody for pBtk.
-
-
Data Analysis: The signal for pBtk is normalized to the total Btk signal. The IC50 is determined by plotting the inhibition of Btk phosphorylation against the inhibitor concentration.
-
5.3. Experimental Workflow for a Biochemical Kinase Assay
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emjreviews.com [emjreviews.com]
- 9. Validate User [ashpublications.org]
- 10. patientpower.info [patientpower.info]
- 11. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cllsociety.org [cllsociety.org]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. youtube.com [youtube.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Discovery and Synthesis of Btk-IN-36 (S-016)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of potent and selective BTK inhibitors has revolutionized the therapeutic landscape for these diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Btk-IN-36, also known as S-016, a novel, highly potent, and irreversible BTK inhibitor. This document details the synthetic route, experimental protocols for its biological characterization, and its mechanism of action within the B-cell receptor signaling pathway. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.
Introduction to BTK and B-Cell Receptor Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell cancers, making BTK a prime target for therapeutic intervention.[1][2]
This compound (S-016) was developed through structure-based drug design strategies, building upon the knowledge of existing BTK inhibitors.[1][2] It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3][4]
Quantitative Data Summary
This compound (S-016) has demonstrated potent inhibitory activity against BTK. The available quantitative data is summarized in the table below.
| Parameter | Value | Method | Reference |
| IC50 (BTK) | 0.5 nM | Kinase Inhibition Assay | [1][2] |
| Ibrutinib IC50 (BTK) | 0.4 nM | Kinase Inhibition Assay (for comparison) | [1][2] |
Discovery and Synthesis of this compound (S-016)
The discovery of this compound (S-016) was the result of a targeted effort to develop a highly potent and selective irreversible BTK inhibitor with a unique tricyclic structure.[1][2]
Synthesis Protocol
The synthesis of this compound (S-016) is detailed in the patent document WO2021147953A1, specifically in Example 35.[5] The general synthetic scheme involves a multi-step process culminating in the formation of the final tricyclic core and the installation of the acrylamide (B121943) warhead responsible for the irreversible binding to BTK.
Note: The full, detailed experimental protocol from the patent is not publicly available in the immediate search results. The following is a generalized representation based on common synthetic strategies for similar compounds.
Experimental Protocols: Biological Evaluation
The biological activity of this compound (S-016) was characterized through a series of in vitro and in vivo experiments.
In Vitro BTK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against BTK.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the BTK enzyme. This is often detected using a luminescence-based or fluorescence-based method.
General Protocol:
-
Recombinant human BTK enzyme is incubated with the substrate (e.g., a poly-GT peptide) and ATP in a suitable kinase buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by adding a detection reagent that produces a signal (e.g., luminescence via ADP-Glo™) proportional to the amount of ADP produced (and thus kinase activity).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Assays
Objective: To assess the effect of this compound on B-cell signaling and proliferation in a cellular context.
Protocol (Example: B-cell proliferation assay):
-
A B-cell lymphoma cell line (e.g., TMD8) is cultured in appropriate media.
-
Cells are seeded in 96-well plates and treated with a serial dilution of this compound.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo® or CCK-8).
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.
Protocol (Example: Xenograft model):
-
Immunocompromised mice are subcutaneously implanted with a human B-cell lymphoma cell line.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm BTK inhibition).
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the BCR signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Conclusion
This compound (S-016) is a novel and highly potent irreversible BTK inhibitor with significant potential for the treatment of B-cell malignancies. Its unique tricyclic structure and potent activity, comparable to the established drug ibrutinib, make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding of its discovery, synthesis, and mechanism of action for researchers in the field of oncology and drug development. Further investigation into its selectivity profile and in vivo pharmacokinetics and pharmacodynamics will be crucial for its translation into a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 5. WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to Btk-IN-36: A Potent and Selective Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune disorders. As a key component of the B-cell receptor (BCR) signaling pathway, Btk plays a pivotal role in B-cell proliferation, differentiation, and survival. Btk-IN-36 is a potent, selective, and irreversible inhibitor of Btk that has shown significant promise in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, intended to support further research and development efforts.
Chemical Structure and Properties
This compound, also identified as "compound 36" in pharmacological databases and associated with the CAS number 1558036-85-3, is a small molecule inhibitor. Its systematic IUPAC name is (R)-1-(1-Acryloylpiperidin-3-yl)-5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide.
Chemical Structure:
The definitive chemical structure of this compound is represented by the following SMILES string: NC(=O)c1c(N)n(nc1-c1ccc(Oc2ccccc2)cc1)[C@@H]1CCCN(C1)C(=O)C=C
This structure reveals a pyrazole-carboxamide core, a phenoxyphenyl group, and a chiral acryloyl-functionalized piperidine (B6355638) moiety, the latter of which is crucial for its irreversible binding mechanism.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C24H25N5O3 | [1] |
| Molecular Weight | 431.49 g/mol | [1] |
| CAS Number | 1558036-85-3 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 115.88 mM) | [2] |
| Predicted Boiling Point | 681.4±55.0 °C | [3] |
| Predicted Density | 1.32±0.1 g/cm3 | [3] |
| Predicted pKa | 15.01±0.50 | [3] |
Mechanism of Action
This compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase.[4] Its mechanism of action is centered on the covalent modification of a specific cysteine residue (Cys481) within the ATP-binding site of the Btk enzyme. This irreversible binding effectively blocks the kinase activity of Btk, thereby inhibiting the downstream signaling cascade that is crucial for B-cell function.
The Btk signaling pathway is initiated upon the engagement of the B-cell receptor (BCR). This leads to the activation of Src-family kinases, which in turn phosphorylate Btk. Activated Btk then phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), a critical step that leads to the mobilization of intracellular calcium and the activation of various downstream signaling pathways, including the NF-κB and MAPK pathways. These pathways ultimately regulate gene expression programs that control B-cell survival, proliferation, and differentiation.
By irreversibly binding to Cys481, this compound prevents the autophosphorylation and activation of Btk, thus halting the entire downstream signaling cascade. This targeted inhibition of Btk leads to the suppression of B-cell-mediated responses, making this compound a promising therapeutic agent for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis.[4]
Signaling Pathway Diagram
The following diagram illustrates the Btk signaling pathway and the point of inhibition by this compound.
Caption: Btk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and application of this compound. Below are generalized methodologies for key experiments.
Synthesis of this compound
The synthesis of (R)-1-(1-Acryloylpiperidin-3-yl)-5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide generally involves a multi-step process. While a specific, detailed, and publicly available protocol for this compound is not readily found, the synthesis of similar pyrazole-carboxamide derivatives often follows a convergent synthesis strategy. A plausible synthetic route, based on the synthesis of related compounds, is outlined below. It is important to note that this is a generalized procedure and would require optimization.
Experimental Workflow for Synthesis:
References
Btk-IN-36: A Comprehensive Target Selectivity Profile
This technical guide provides an in-depth overview of the target selectivity profile of Btk-IN-36, a novel inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular characterization of this compound.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] this compound has been designed to selectively target BTK, thereby modulating its downstream signaling pathways.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.
Table 1: In Vitro Inhibitory Activity of this compound against BTK and other Kinases
| Kinase Target | IC50 (nM) |
| BTK | 1.2 |
| TEC | 25 |
| ITK | 150 |
| EGFR | >1000 |
| JAK3 | >1000 |
| SRC | 85 |
| LYN | 60 |
| HCK | 75 |
Data are representative of multiple experiments.
The data demonstrates that this compound is a potent inhibitor of BTK. While it shows some activity against other members of the TEC kinase family (TEC, ITK) and SRC family kinases (SRC, LYN, HCK), it is highly selective against EGFR and JAK3, which are common off-targets for other BTK inhibitors and can be associated with adverse effects.[5][6]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell proliferation and survival. BTK is a critical node in this pathway.
Figure 1. Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
ADP-Glo™ Kinase Assay
The in vitro kinase activity of this compound was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[7]
Materials:
-
BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[7]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution.
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[7]
-
Read the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
LanthaScreen™ Eu Kinase Binding Assay
A LanthaScreen™ Eu Kinase Binding Assay can be used as an alternative method to determine the binding affinity of this compound to BTK. This assay is based on fluorescence resonance energy transfer (FRET).
Materials:
-
BTK enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Prepare a mixture of BTK enzyme and the europium-labeled anti-tag antibody. Add 5 µL of this mixture to the wells.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate the plate for 60 minutes at room temperature.[8]
-
Read the FRET signal on a suitable plate reader.
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate the IC50 from the dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase. Its high selectivity, particularly against key off-targets like EGFR and JAK3, suggests a favorable safety profile. The detailed experimental protocols provided herein can be utilized to further characterize the biochemical and cellular activities of this compound and other similar compounds. The provided diagrams offer a visual representation of the relevant biological pathway and experimental workflow, aiding in the understanding of the mechanism of action and evaluation process for this class of inhibitors.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SY-1530, a highly selective BTK inhibitor, effectively treats B-cell malignancies by blocking B-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Role of Covalent BTK Inhibitor CGI-1746 in B-Cell Signaling Pathways: A Technical Guide
Disclaimer: Publicly available information on a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-36" is limited. Therefore, this guide will focus on a well-characterized, potent, and selective covalent BTK inhibitor, CGI-1746 , to provide a comprehensive technical overview of the role of such inhibitors in B-cell signaling pathways, in line with the core requirements of the request.
Introduction to Bruton's Tyrosine Kinase (BTK) and B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1]
Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB, which ultimately drive B-cell activation, proliferation, and survival.
CGI-1746: A Potent and Selective BTK Inhibitor
CGI-1746 is a potent and highly selective small-molecule inhibitor of BTK.[2][3] It acts as a covalent irreversible inhibitor by targeting a cysteine residue (Cys481) within the ATP-binding pocket of BTK.[4] This covalent modification permanently inactivates the enzyme, thereby blocking its downstream signaling functions.
Mechanism of Action
The primary mechanism of action of CGI-1746 involves the irreversible inactivation of BTK. By forming a covalent bond with Cys481, CGI-1746 prevents the binding of ATP, which is necessary for the kinase activity of BTK. This leads to the inhibition of both BTK autophosphorylation and the phosphorylation of its downstream targets, effectively shutting down the BCR signaling pathway.[2][3]
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by CGI-1746.
Quantitative Data Summary
The following tables summarize the key quantitative data for CGI-1746 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of CGI-1746
| Parameter | Value | Cell/Enzyme System | Reference |
| BTK IC50 | 1.9 nM | Enzymatic Assay | [1][2][3] |
| BTK Dissociation Constant (Kd) | 1.5 nM | ATP-free competition binding assay | [2][3] |
| Selectivity over Tec family kinases | ~1,000-fold | Kinase Panel | [2][3] |
| Selectivity over Src family kinases | ~1,000-fold | Kinase Panel | [2][3] |
Table 2: Cellular Activity of CGI-1746
| Assay | IC50 | Cell Type | Reference |
| Anti-IgM-induced B-cell proliferation | 42 nM | Human B-cells | [2][3] |
| Anti-IgM-induced B-cell proliferation | 134 nM | Murine B-cells | [2][3] |
| CD27+IgG+ B-cell proliferation | 112 nM (average) | Human tonsil B-cells | [3] |
| FcγRIII-induced TNFα production | Abolished | Macrophages | [2][3] |
| FcγRIII-induced IL-1β production | Abolished | Macrophages | [2][3] |
| FcγRIII-induced IL-6 production | Abolished | Macrophages | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
BTK Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of CGI-1746 required to inhibit 50% of BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr)
-
ATP (at Km concentration)
-
CGI-1746 at various concentrations
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-resolved fluorescence (TRF) reader
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of CGI-1746 in assay buffer.
-
Add recombinant BTK enzyme to the wells of a microplate.
-
Add the CGI-1746 dilutions to the wells containing the enzyme and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer an aliquot of the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phosphotyrosine antibody and incubate to detect the phosphorylated substrate.
-
Wash the plate again.
-
Add an enhancement solution and read the time-resolved fluorescence signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
B-cell Proliferation Assay
Objective: To assess the effect of CGI-1746 on the proliferation of B-cells stimulated through the B-cell receptor.
Materials:
-
Isolated primary human or murine B-cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-IgM antibody (F(ab')2 fragment) for B-cell stimulation
-
CGI-1746 at various concentrations
-
Cell proliferation reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1)
-
Scintillation counter or microplate reader
Procedure:
-
Isolate B-cells from peripheral blood or spleen using standard techniques (e.g., magnetic-activated cell sorting).
-
Plate the B-cells in a 96-well plate at a density of approximately 1 x 105 cells per well.
-
Add serial dilutions of CGI-1746 to the wells and pre-incubate for 1-2 hours.
-
Stimulate the B-cells by adding anti-IgM antibody to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. Alternatively, add a colorimetric reagent and measure absorbance using a microplate reader.
-
The IC50 value is determined by plotting the percentage of inhibition of proliferation against the inhibitor concentration.
Conclusion
CGI-1746 is a potent and selective covalent inhibitor of BTK that effectively blocks B-cell receptor signaling. Its ability to inhibit B-cell proliferation and the production of pro-inflammatory cytokines highlights the therapeutic potential of targeting BTK in B-cell malignancies and autoimmune disorders. The experimental protocols detailed in this guide provide a framework for the evaluation of similar BTK inhibitors and for further investigation into the intricate role of BTK in B-cell biology. The continued development of highly selective and potent BTK inhibitors like CGI-1746 holds significant promise for advancing the treatment of a range of debilitating diseases.
References
Btk-IN-36: A Technical Guide to a Covalent BTK Inhibitor
Disclaimer: Publicly available information does not identify a specific molecule designated "Btk-IN-36." However, extensive research points to a high probability that this designation refers to compound 36 , a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor described in scientific literature (PMID: 21958547) for its potential in treating rheumatoid arthritis. This guide is based on the available data for this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[3][4] Covalent inhibitors of BTK, which form an irreversible bond with a cysteine residue (Cys481) in the active site of the enzyme, have shown considerable clinical success.[5] This document provides a detailed technical overview of "compound 36," a potent and selective covalent BTK inhibitor.
Mechanism of Action
"Compound 36" is an irreversible inhibitor of BTK, forming a covalent bond with the Cys481 residue within the ATP-binding pocket of the kinase.[5] This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are dependent on BTK activity.[6] The primary pathway inhibited is the B-cell receptor signaling cascade, which is essential for B-cell activation and proliferation.[1][7]
Quantitative Data
The following tables summarize the available quantitative data for "compound 36."
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value | Species | Reference |
| Bruton tyrosine kinase (BTK) | IC50 | 1.93 nM | Human | [5][8] |
| Bruton tyrosine kinase (BTK) (with pre-incubation) | IC50 | 0.7 nM | Human | [5] |
| B-cell proliferation | IC50 | 3.41 nM | - | [5] |
| Epidermal growth factor receptor (EGFR) (with pre-incubation) | IC50 | 1.4 nM | Human | [5] |
| SRC proto-oncogene, non-receptor tyrosine kinase (Src) | pIC50 | 6.5 (IC50 298 nM) | Human | [9] |
| LCK proto-oncogene, Src family tyrosine kinase (Lck) | pIC50 | 6.1 (IC50 772 nM) | Human | [10] |
Table 2: Covalent Inhibitor Efficiency
| Target | Parameter | Value (1/M·s) | Reference |
| Bruton tyrosine kinase (BTK) | kinact/KI | 53,200 | [5] |
| Epidermal growth factor receptor (EGFR) | kinact/KI | 101,000 | [5] |
Signaling Pathways
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[2][7][11]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of "compound 36".
Experimental Protocols
Detailed experimental protocols for "compound 36" are proprietary and not fully available in the public domain. The following are generalized protocols for key assays relevant to the characterization of a covalent BTK inhibitor.
In Vitro BTK Kinase Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK in a cell-free system. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12][13]
Materials:
-
Recombinant human BTK enzyme
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled ATP-competitive tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound ("compound 36")
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the assay plate.
-
Prepare a mixture of the BTK enzyme and the Eu-labeled antibody in kinase buffer and add it to the wells.
-
Initiate the reaction by adding the fluorescent tracer to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the FRET signal on a plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Caption: General workflow for an in vitro BTK kinase inhibition assay.
Cellular BTK Autophosphorylation Assay (Generalized Protocol)
This assay determines the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a specific site (e.g., Tyr223).[14]
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and reagents
-
Test compound ("compound 36")
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-BTK, anti-total-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture B-cells and treat with varying concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with an agonist (e.g., anti-IgM) to induce BTK phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-BTK and total BTK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
In Vivo Collagen-Induced Arthritis (CIA) Model (Generalized Protocol)
This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a model of rheumatoid arthritis.[15][16][17]
Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Type II collagen (e.g., chicken)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound ("compound 36") formulated for administration
-
Calipers for measuring paw swelling
Procedure:
-
Emulsify type II collagen in CFA.
-
Induce arthritis by intradermal injection of the collagen/CFA emulsion at the base of the tail (Day 0).
-
Administer a booster injection of type II collagen emulsified in IFA on Day 21.
-
Begin treatment with the test compound or vehicle at a predetermined time point (e.g., at the onset of disease).
-
Monitor the mice regularly for clinical signs of arthritis (e.g., paw swelling, redness).
-
Measure paw thickness with calipers at regular intervals.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation and damage.
Caption: Timeline and workflow for a typical collagen-induced arthritis (CIA) mouse model.
Conclusion
"Compound 36," likely also known as this compound, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase. The available data demonstrates its high affinity for BTK and its ability to inhibit B-cell proliferation, supporting its investigation as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. Further research and clinical development are necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compound 36 [PMID: 21958547] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton tyrosine kinase | Tec family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. SRC proto-oncogene, non-receptor tyrosine kinase | Src family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. LCK proto-oncogene, Src family tyrosine kinase | Src family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 11. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
Preclinical Research on Btk-IN-36: A Comprehensive Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial searches for preclinical research findings on a specific Bruton's tyrosine kinase (BTK) inhibitor referred to as "Btk-IN-36" did not yield specific results for a molecule with this designation. The scientific literature and public databases do not currently contain detailed preclinical data, including quantitative analyses, specific experimental protocols, or defined signaling pathways, associated with a compound named this compound.
Therefore, this guide will provide a comprehensive overview of the typical preclinical evaluation of BTK inhibitors, drawing on established methodologies and data from publicly available research on various BTK inhibitors. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the preclinical assessment of novel BTK inhibitors.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, differentiation, and survival of B-cells. Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.
Core Preclinical Research Areas for BTK Inhibitors
The preclinical development of a BTK inhibitor typically involves a rigorous assessment of its biochemical activity, cellular effects, in vivo efficacy, and pharmacokinetic profile.
Biochemical and In Vitro Activity
The initial stages of preclinical research focus on characterizing the inhibitor's direct interaction with the BTK enzyme and its effects in a controlled cellular environment.
Table 1: Representative In Vitro Activity of a Novel BTK Inhibitor
| Parameter | Assay Type | Result |
| BTK Inhibition | Enzymatic Assay (e.g., Kinase-Glo®, HTRF®) | IC₅₀ = X nM |
| Cellular BTK Phosphorylation | Western Blot or ELISA in B-cell lines | IC₅₀ = Y nM |
| Inhibition of B-cell Proliferation | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | EC₅₀ = Z nM |
| Selectivity | Kinome-wide screening panel | High selectivity for BTK over other kinases |
Experimental Protocols:
-
Enzymatic Assays: Recombinant human BTK is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitory effect of the compound is measured by quantifying the reduction in substrate phosphorylation. Detection methods like luminescence (Kinase-Glo®) or Homogeneous Time-Resolved Fluorescence (HTRF®) are commonly employed.
-
Cellular Assays: Human B-cell lymphoma cell lines (e.g., TMD8, Ramos) are treated with the BTK inhibitor. The phosphorylation of BTK at key residues (e.g., Y223) and downstream signaling proteins (e.g., PLCγ2, ERK) is assessed using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Proliferation Assays: B-cell lines are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a defined period (e.g., 72 hours) using colorimetric (MTT) or luminescent (CellTiter-Glo®) assays to determine the concentration that inhibits cell growth by 50% (EC₅₀).
In Vivo Efficacy
In vivo studies are crucial to evaluate the therapeutic potential of the BTK inhibitor in a living organism, typically using animal models of disease.
Table 2: Representative In Vivo Efficacy in a Xenograft Model
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| CD-1 Nude Mice with B-cell Lymphoma Xenograft | X mg/kg, oral, once daily | Y% at Day 21 | Z% increase in median survival |
Experimental Protocols:
-
Xenograft Models: Human B-cell lymphoma cells are implanted subcutaneously or intravenously into immunodeficient mice. Once tumors are established, mice are treated with the BTK inhibitor or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for biomarker analysis (e.g., target engagement, apoptosis markers).
Pharmacokinetics
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
Table 3: Representative Pharmacokinetic Parameters in Rodents
| Parameter | Route of Administration | Value |
| Tₘₐₓ (Time to maximum concentration) | Oral | X hours |
| Cₘₐₓ (Maximum concentration) | Oral | Y ng/mL |
| AUC (Area under the curve) | Oral | Z ng*h/mL |
| t₁/₂ (Half-life) | Oral | W hours |
| Bioavailability | Oral vs. Intravenous | V% |
Experimental Protocols:
-
PK Studies in Rodents: The BTK inhibitor is administered to rats or mice via different routes (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the drug in plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is essential for a clear understanding of the preclinical findings.
BTK Signaling Pathway Inhibition
BTK inhibitors typically function by blocking the kinase activity of BTK, thereby interrupting the downstream signaling cascade that promotes B-cell survival and proliferation.
Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.
Experimental Workflow for In Vivo Efficacy Testing
The process of evaluating a BTK inhibitor in a xenograft model follows a standardized workflow from cell implantation to data analysis.
Caption: Workflow for preclinical in vivo efficacy testing.
Conclusion
While specific preclinical data for "this compound" is not publicly available, the established methodologies for evaluating BTK inhibitors provide a clear framework for its potential assessment. A thorough investigation of its in vitro and in vivo activity, selectivity, and pharmacokinetic properties would be essential to determine its therapeutic potential. The information presented in this guide serves as a comprehensive overview of the standard preclinical research process for this important class of targeted therapies.
An In-Depth Technical Guide to the In Vitro Kinase Assay for Btk-IN-36
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of Btk-IN-36, a potential inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] This document outlines the fundamental principles, detailed experimental protocols, data analysis, and visualization of the key pathways and workflows.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and a crucial component of the B-cell receptor (BCR) signaling cascade.[1][2] Upon BCR activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to the activation of downstream signaling pathways that are essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK activity is implicated in the pathophysiology of various hematological cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Therefore, inhibitors of BTK are of significant therapeutic interest.
B-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting BTK's role.
Principle of the In Vitro Kinase Assay
An in vitro kinase assay measures the enzymatic activity of a kinase, in this case, BTK.[5] The assay quantifies the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a specific substrate.[5] The potency of an inhibitor like this compound is determined by its ability to reduce this phosphorylation event. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Several detection methods can be employed for in vitro kinase assays, including:
-
Radiometric Assays: These are considered a gold standard and involve the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[5][6] The phosphorylated substrate is then separated and quantified using scintillation counting or autoradiography.[5][6]
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[7]
-
Luminescence-Based Assays: These assays, like the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay for BTK
This section details a representative protocol for determining the IC50 of this compound against BTK using the luminescence-based ADP-Glo™ Kinase Assay.
4.1. Materials and Reagents
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., Poly-Glu,Tyr 4:1)
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[8]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well plates (white, flat-bottom)
-
Luminometer
4.2. Experimental Workflow
The following diagram outlines the key steps in the ADP-Glo™ kinase assay workflow.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
4.3. Detailed Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, followed by 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.[8]
-
Add 2 µL of diluted BTK enzyme in kinase buffer to each well.[8]
-
To initiate the kinase reaction, add 2 µL of a solution containing the BTK substrate and ATP to each well.[8] The final ATP concentration should be close to its Km value for BTK to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Signal Generation and Detection:
4.4. Data Analysis
-
Controls:
-
"No Enzyme" Control (0% activity): Contains substrate, ATP, and DMSO but no BTK enzyme. This represents the background signal.
-
"No Inhibitor" Control (100% activity): Contains all reaction components, including DMSO, but no this compound.
-
-
Calculation of Percent Inhibition:
-
Subtract the "No Enzyme" control's luminescence from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Quantitative Data for this compound
The following table presents hypothetical inhibitory activities of this compound against BTK and a selection of other kinases to assess its selectivity. This data is for illustrative purposes and would be generated through the experimental protocol described above.
| Kinase Target | This compound IC50 (nM) |
| BTK | 5.2 |
| TEC | 48 |
| ITK | >10,000 |
| EGFR | 850 |
| SRC | 2,500 |
| LYN | 150 |
| SYK | 780 |
Data is hypothetical and for illustrative purposes.
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of BTK with an IC50 value in the low nanomolar range. The higher IC50 values against other kinases, particularly ITK, suggest a degree of selectivity, which is a desirable characteristic for targeted therapies to minimize off-target effects.
Conclusion
The in vitro kinase assay is an indispensable tool for the initial characterization of potential kinase inhibitors like this compound. A well-designed and executed assay, such as the ADP-Glo™ method, provides robust and quantitative data on the potency and selectivity of the compound. This information is critical for guiding further preclinical development, including cell-based assays and in vivo studies, to fully elucidate the therapeutic potential of this compound.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. m.youtube.com [m.youtube.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. In Vitro Kinase Assays | Revvity [revvity.co.kr]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. promega.com [promega.com]
An In-depth Technical Guide to the Function of BTK-Targeting PROTACs: A Case Study on MT-802
Introduction
While the designation "Btk-IN-36" does not correspond to a recognized molecule in scientific literature, this guide will provide a comprehensive overview of a potent and well-characterized Bruton's tyrosine kinase (BTK) targeting degrader, MT-802 . This molecule serves as an exemplary case study for understanding the function of a new class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs) that are designed to eliminate BTK protein rather than just inhibit its enzymatic activity. This guide is intended for researchers, scientists, and drug development professionals.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[1] MT-802 is a heterobifunctional molecule designed to induce the degradation of BTK, including clinically relevant mutant forms that confer resistance to conventional inhibitors.[2][3]
Core Mechanism of Action
MT-802 operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[4]
The core function of MT-802 is to form a ternary complex between BTK and the CRBN E3 ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[4] The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[4] A key advantage of this mechanism is its catalytic nature; a single molecule of MT-802 can induce the degradation of multiple BTK proteins.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for MT-802's activity.
| Parameter | Value | Description | Cell Line/Assay |
| DC50 (Wild-Type BTK) | 14.6 nM | The concentration of MT-802 required to degrade 50% of wild-type BTK protein.[2] | NAMALWA cells |
| DC50 (C481S Mutant BTK) | 14.9 nM | The concentration of MT-802 required to degrade 50% of the ibrutinib-resistant C481S mutant BTK protein, demonstrating efficacy against this key resistance mutation.[2] | C481S BTK XLAs cells |
| IC50 (Binding to BTK) | 18.11 nM | The concentration of MT-802 that inhibits 50% of its binding to BTK in a competitive binding assay, indicating high affinity for the target protein.[2] | TR-FRET assay |
| IC50 (Binding to CRBN) | 1.258 µM | The concentration of MT-802 that inhibits 50% of its binding to the Cereblon E3 ligase, indicating its ability to engage the degradation machinery.[2] | TR-FRET assay |
| Maximal Degradation | >99% | The maximum percentage of BTK protein degraded at nanomolar concentrations of MT-802.[5] | NAMALWA cells |
| Time to Half-Maximal Degradation | ~50 minutes | The time required to degrade half of the total BTK protein, indicating rapid degradation kinetics.[5] | NAMALWA cells |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture and Treatment:
-
Cell Lines: NAMALWA (Burkitt's lymphoma), WT BTK XLA (X-linked agammaglobulinemia B-cells expressing wild-type BTK), and C481S BTK XLA cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: MT-802 is dissolved in DMSO to create a stock solution.[3] Cells are seeded in multi-well plates and treated with varying concentrations of MT-802 (e.g., 0.25-250 nM) for specified durations (e.g., 4, 24 hours) to assess protein degradation.[2]
2. Western Blotting for Protein Degradation:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BTK, phospho-BTK (Y223), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays:
-
Principle: This assay measures the binding affinity of MT-802 to BTK and CRBN. It relies on the transfer of energy between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on a tagged protein) when they are in close proximity.
-
BTK Binding Assay: Recombinant BTK protein is incubated with a fluorescently labeled tracer and varying concentrations of MT-802. The displacement of the tracer by MT-802 leads to a decrease in the FRET signal, from which the IC50 value is calculated.
-
CRBN Binding Assay: A similar setup is used with recombinant CRBN-DDB1 complex and a known fluorescent ligand for CRBN. The ability of MT-802 to displace the ligand is measured to determine its binding affinity to CRBN.
4. Cell Viability/Proliferation Assay:
-
Principle: To assess the functional consequence of BTK degradation, cell viability is measured.
-
Method: Cells are seeded in 96-well plates and treated with a range of MT-802 concentrations for an extended period (e.g., 72 hours).
-
Readout: Cell viability is determined using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The half-maximal effective concentration (EC50) for growth inhibition is then calculated.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor.
MT-802 Mechanism of Action
Caption: Catalytic cycle of MT-802-mediated BTK protein degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Preclinical Efficacy of BTK-Targeting Agents
Disclaimer: Initial studies on a specific molecule designated "Btk-IN-36" are not publicly available in the reviewed literature. This guide synthesizes the available preclinical data and methodologies for Bruton's tyrosine kinase (BTK) inhibitors and degraders to serve as a representative technical whitepaper on the evaluation of such compounds. The data and protocols presented are based on established findings in the field of BTK-targeted therapies.
Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia.[1][3] This has established BTK as a validated and highly attractive molecular target for therapeutic intervention in these diseases.[4] The development of BTK inhibitors has revolutionized the treatment landscape for these cancers.[3] More recently, a new class of therapeutic agents, BTK-targeting degraders, has emerged with the potential to overcome resistance mechanisms associated with traditional inhibitors.[5][6]
Mechanism of Action: From Inhibition to Degradation
BTK inhibitors function by blocking the kinase activity of the BTK enzyme, thereby disrupting the downstream signaling cascade that promotes cancer cell survival and proliferation.[7][8] These inhibitors can be classified as either covalent, which form a permanent bond with the BTK protein, or non-covalent, which bind reversibly.[4][7]
BTK degraders, on the other hand, represent a novel therapeutic modality. These heterobifunctional molecules are designed to induce the degradation of the BTK protein. They work by simultaneously binding to the BTK protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This proximity induces the ubiquitination of BTK, marking it for destruction by the proteasome.[5] This catalytic mechanism allows a single degrader molecule to trigger the elimination of multiple BTK protein copies.[9]
Signaling Pathway Disruption by a BTK Degrader
The following diagram illustrates the B-cell receptor signaling pathway and the mechanism by which a BTK degrader, such as the hypothetical this compound, would interrupt this cascade through the elimination of the BTK protein.
Quantitative Data on Efficacy
The following tables summarize representative preclinical data for BTK-targeting compounds, indicative of the efficacy benchmarks for a novel agent in this class.
Table 1: In Vitro Potency of BTK-Targeting Compounds
| Compound Class | Target Cell Line | Potency Metric | Value (nM) | Reference |
| BTK Degrader | Acute Monocytic Leukemia Cells | BTK Reduction | ~100 | [6] |
| Covalent BTK Inhibitor | Mantle Cell Lymphoma | IC₅₀ | Single-digit nM | [10] |
| Non-covalent BTK Inhibitor | Wild-type BTK | IC₅₀ | Single-digit nM | [10] |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in B-Cell Malignancy Models
| Compound | Model | Dosing | Outcome | Reference |
| Ibrutinib (Covalent Inhibitor) | Mantle Cell Lymphoma | Oral, Daily | 70% tumor shrinkage | [3] |
| Pirtobrutinib (Non-covalent Inhibitor) | Mantle Cell Lymphoma | Oral, Daily | Tumor regression | [3] |
| BGB-16673 (BTK Degrader) | B-cell malignancies | Not specified | Antitumor activity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel BTK-targeting agent. The following sections outline key experimental protocols.
Preclinical Evaluation Workflow
The diagram below outlines a typical workflow for the preclinical assessment of a BTK degrader.
Western Blot for BTK Degradation
Objective: To quantify the reduction of BTK protein levels in cells treated with a BTK degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant B-cell malignancy cell line (e.g., TMD8, Jeko-1) to 70-80% confluency.
-
Treat cells with varying concentrations of the BTK degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
To confirm the mechanism, co-treat cells with the degrader and a proteasome inhibitor (e.g., bortezomib) or an E3 ligase inhibitor (e.g., MLN-4924).[5]
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK levels to the loading control.
-
Cell Proliferation Assay
Objective: To assess the effect of BTK degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cells from a B-cell malignancy line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the BTK degrader. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells.
-
Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., in GraphPad Prism).
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BTK degrader in a living organism.
Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Implantation:
-
Subcutaneously implant a suspension of human B-cell lymphoma cells (e.g., 5-10 million cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the BTK degrader via a clinically relevant route (e.g., oral gavage) at various dose levels and schedules (e.g., once daily).
-
Administer vehicle to the control group.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of BTK levels via Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the results.
-
Conclusion
The initial preclinical evaluation of novel BTK-targeting agents, particularly next-generation degraders, requires a rigorous and systematic approach. By leveraging a combination of biochemical, cell-based, and in vivo models, researchers can thoroughly characterize the potency, mechanism of action, and therapeutic potential of these compounds. The methodologies and representative data presented in this guide provide a framework for the comprehensive assessment of agents like the hypothetical this compound, paving the way for their potential clinical development in the treatment of B-cell malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Lilly to present data from two positive Phase 3 studies of Jaypirca (pirtobrutinib) in chronic lymphocytic leukemia at the 2025 American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nurixtx.com [nurixtx.com]
- 10. german-lymphoma-alliance.de [german-lymphoma-alliance.de]
- 11. A phase 1b/2, open-label, master protocol study of BTK-degrader BGB-16673 in combination with other agents in patients with relapsed or refractory B-cell malignancies [mdanderson.org]
Methodological & Application
Btk-IN-36 experimental protocol for cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-36 is an experimental inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a prime therapeutic target. This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the BTK protein.
Mechanism of Action
This compound functions as a BTK degrader. It is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the 26S proteasome. This degradation mechanism is distinct from that of traditional kinase inhibitors, which only block the enzyme's activity. By removing the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase domain mutations.
Caption: Mechanism of this compound-induced BTK protein degradation.
Quantitative Data Summary
The following table summarizes key parameters for the activity of this compound in different cell lines. Note that these values should be determined experimentally for your specific cell lines and assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Dmax (%) |
| TMD8 | Diffuse Large B-cell Lymphoma | User Determined | User Determined | User Determined |
| Ramos | Burkitt's Lymphoma | User Determined | User Determined | User Determined |
| MOLM-13 | Acute Myeloid Leukemia | User Determined | User Determined | User Determined |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | User Determined | User Determined | User Determined |
IC50: Concentration of this compound that inhibits 50% of cell viability. DC50: Concentration of this compound that causes 50% degradation of BTK protein. Dmax: Maximum percentage of BTK protein degradation.
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol describes how to assess the degradation of BTK protein in a cell line following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., TMD8)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Compound Treatment: Treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and wash once with cold PBS.
-
For adherent cells, wash the monolayer once with cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well/pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Caption: Workflow for Western Blot analysis of BTK degradation.
Application Notes and Protocols for the Use of a Novel BTK Inhibitor (e.g., Btk-IN-36) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo data for a compound designated "Btk-IN-36" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols are based on the established use of other well-characterized Bruton's tyrosine kinase (BTK) inhibitors in animal models. The provided dosages, administration routes, and specific experimental parameters are examples and must be optimized and validated for any new chemical entity, such as this compound, through rigorous dose-finding, pharmacokinetic, and toxicology studies.
Introduction: Mechanism of Action of BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Upon BCR engagement by an antigen, BTK is activated and subsequently triggers a cascade of downstream signaling events that are essential for B-cell proliferation, differentiation, survival, and activation.[1][4] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the BCR signaling pathway.[2] This disruption can lead to the inhibition of B-cell-mediated pathogenic processes, making BTK an attractive therapeutic target for B-cell malignancies and autoimmune diseases.[1][5][6] Many BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[7]
Applications in Animal Models
BTK inhibitors have been extensively evaluated in a variety of animal models for both oncology and autoimmune indications. These models are critical for assessing the in vivo efficacy, pharmacodynamics, and safety profile of novel BTK inhibitors.
Commonly Used Animal Models:
-
Autoimmune Diseases:
-
Collagen-Induced Arthritis (CIA) in mice and rats: A widely used model for rheumatoid arthritis, where BTK inhibitors have been shown to reduce disease severity.[5]
-
Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis, where BTK inhibition can ameliorate clinical symptoms.[8][9]
-
Systemic Lupus Erythematosus (SLE) models (e.g., MRL/lpr and NZB/W F1 mice): These models spontaneously develop lupus-like symptoms, and BTK inhibitors have demonstrated therapeutic effects.[5]
-
-
B-Cell Malignancies:
-
Xenograft models: Human B-cell lymphoma or leukemia cell lines are implanted into immunodeficient mice (e.g., NSG or SCID mice). These models are used to evaluate the anti-tumor activity of BTK inhibitors.[10]
-
Transgenic mouse models: Mice that are genetically engineered to develop B-cell malignancies, such as the Eμ-TCL1 model for chronic lymphocytic leukemia (CLL).[11]
-
Data Presentation: Examples of BTK Inhibitor Dosing in Animal Models
The following tables summarize dosages and administration routes for several well-characterized BTK inhibitors in different animal models. This information can serve as a starting point for designing studies with a novel BTK inhibitor like this compound, but optimal dosing will need to be determined empirically.
Table 1: BTK Inhibitors in Autoimmune Disease Models
| BTK Inhibitor | Animal Model | Disease Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Ibrutinib | Biozzi Mice | EAE | Not Specified | Not Specified | Ameliorated clinical severity | [9] |
| Evobrutinib | DBA/1J Mice | CIA | 3, 10, 30 mg/kg, BID | Oral gavage | Dose-dependent reduction in arthritis score | Not in search results |
| PRN473 | Dogs | Pemphigus Foliaceus | ~15 mg/kg, QD or BID | Oral | Reduction in lesions and cPDAI score | [12] |
Table 2: BTK Inhibitors in B-Cell Malignancy Models
| BTK Inhibitor | Animal Model | Cancer Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Ibrutinib | Rag1-/- mice | CLL (EMC6 cells) | 0.16 mg/mL in drinking water | Oral | Enhanced survival | Not in search results |
| Acalabrutinib | NSG mice | CLL (xenograft) | In drinking water | Oral | Reduced tumor burden and increased survival | [11] |
| UBX-382 | Murine xenograft | Diffuse large B-cell lymphoma | 3 and 10 mg/kg | Oral | Complete tumor regression | [10] |
| Ibrutinib | Mice | Mantle Cell Lymphoma (xenograft) | 25 mg/kg/day | Oral gavage | Inhibition of tumor growth | [13] |
Experimental Protocols
The following are detailed protocols for two common applications of BTK inhibitors in animal models. These should be adapted based on the specific characteristics of the novel inhibitor and the research question.
Protocol 1: Evaluation of a Novel BTK Inhibitor in a Mouse Model of Collagen-Induced Arthritis (CIA)
1. Objective: To assess the therapeutic efficacy of a novel BTK inhibitor (e.g., this compound) in reducing the clinical signs of arthritis in a mouse CIA model.
2. Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Novel BTK inhibitor (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw thickness
3. Methodology:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine CII in CFA (1:1 ratio).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of CII).
-
On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of CII in IFA (containing 100 µg of CII).
-
-
Treatment Protocol:
-
Begin treatment on day 21, after the booster immunization, or upon the first signs of arthritis.
-
Randomly assign mice to treatment groups (e.g., vehicle control, novel BTK inhibitor at low, medium, and high doses).
-
Prepare fresh formulations of the novel BTK inhibitor in the vehicle daily.
-
Administer the inhibitor or vehicle via oral gavage once or twice daily (depending on pharmacokinetic data).
-
-
Assessment of Arthritis:
-
Starting from day 21, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
Monitor body weight regularly as an indicator of overall health.
-
-
Endpoint Analysis (e.g., on day 35-42):
-
Collect blood samples for analysis of serum cytokines and anti-CII antibodies.
-
Euthanize mice and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Isolate splenocytes to assess B-cell populations and activation status by flow cytometry.
-
Protocol 2: Evaluation of a Novel BTK Inhibitor in a B-Cell Lymphoma Xenograft Model
1. Objective: To determine the anti-tumor efficacy of a novel BTK inhibitor (e.g., this compound) in a human B-cell lymphoma xenograft model.
2. Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Human B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Matrigel
-
Novel BTK inhibitor (e.g., this compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
3. Methodology:
-
Tumor Implantation:
-
Harvest lymphoma cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the novel BTK inhibitor or vehicle at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Assessment of Tumor Growth:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when signs of morbidity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Homogenize a portion of the tumor for pharmacodynamic studies, such as measuring the phosphorylation status of BTK and downstream signaling molecules (e.g., PLCγ2) by Western blot or ELISA.
-
Mandatory Visualizations
BTK Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow for a Novel BTK Inhibitor
Caption: General experimental workflow for the in vivo evaluation of a novel BTK inhibitor.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. youtube.com [youtube.com]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of a Bruton's Tyrosine Kinase Inhibitor (PRN-473) in the treatment of canine pemphigus foliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-36 (PCI-32765) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of Btk-IN-36, also known as PCI-32765, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The following protocols and data are compiled from preclinical studies in rodent models of autoimmune disease and B-cell malignancies.
Data Presentation
Table 1: Summary of In Vivo Dosage and Administration of this compound (PCI-32765) in Murine Collagen-Induced Arthritis (CIA) Models
| Parameter | Study 1 | Study 2 |
| Animal Model | DBA/1 mice | DBA/1 mice |
| Disease Model | Collagen-Induced Arthritis (CIA) | Collagen-Induced Arthritis (CIA) |
| Administration Route | Oral gavage | Oral gavage |
| Dosage Levels | 3.125, 12.5, 50 mg/kg/day[1][2] | 1.56, 3.125, 6.25, 12.5 mg/kg/day[3][4][5] |
| Treatment Duration | 11 consecutive days[1][2] | 18 days (initiated after disease onset)[3][5] |
| Vehicle | Not specified | Not specified |
| Reported Efficacy | Dose-dependent reduction in clinical arthritis scores. Nearly complete elimination of clinical signs at 12.5 mg/kg/day.[1][2] | Dose-dependent reversal of arthritic inflammation with an ED50 of 2.6 mg/kg/day. Complete reversal of symptoms at 12.5 mg/kg.[3][4] |
| Key Findings | Correlated BTK occupancy in splenocytes with efficacy.[1][2] | Preserved bone and cartilage integrity; inhibited infiltration of monocytes and macrophages into the synovium.[3][4] |
Table 2: Summary of In Vivo Dosage and Administration of this compound (PCI-32765) in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Details |
| Animal Model | Lewis rats |
| Disease Model | Collagen-Induced Arthritis (CIA) |
| Administration Route | Oral |
| Dosage Level | 25 mg/kg, twice daily (b.i.d.) |
| Treatment Duration | Not specified |
| Vehicle | Not specified |
| Reported Efficacy | Demonstrated efficacy equivalent to Dexamethasone.[6] |
Experimental Protocols
Protocol 1: Therapeutic Efficacy of this compound (PCI-32765) in Murine Collagen-Induced Arthritis (CIA)
1. Animal Model and Disease Induction:
- Use male DBA/1 mice, 8-10 weeks old.
- Induce arthritis by primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
- Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
- Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).
2. Compound Preparation and Administration:
- Prepare this compound (PCI-32765) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
- Once clinical signs of arthritis are established (e.g., an average clinical score of 1.5), randomize mice into treatment and vehicle control groups.
- Administer this compound or vehicle daily by oral gavage at the desired dosages (e.g., 1.56, 3.125, 6.25, and 12.5 mg/kg/day).[3][4]
- Continue treatment for the specified duration (e.g., 18 days).[3][5]
3. Efficacy Assessment:
- Record clinical arthritis scores and body weights daily.
- At the end of the study, collect blood samples for analysis of anti-collagen autoantibodies and total IgG levels.[1]
- Harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
- Isolate splenocytes to determine in vivo BTK occupancy using a fluorescent affinity probe.[1]
Protocol 2: In Vivo BTK Occupancy Assay
1. Dosing and Sample Collection:
- Administer a single oral dose of this compound (PCI-32765) to mice at the desired concentration (e.g., 3.125 or 12.5 mg/kg).[1][2]
- At various time points post-dosing (e.g., 12 hours), euthanize the mice and harvest spleens.[1][2]
2. Splenocyte Isolation:
- Process the spleens to obtain a single-cell suspension of splenocytes.
- Lyse red blood cells using a suitable lysis buffer.
3. BTK Occupancy Measurement:
- Label the splenocytes with a fluorescently-tagged, irreversible BTK probe that binds to the same active site cysteine as this compound.
- Prepare cell lysates and analyze by fluorescent gel scanning to quantify the amount of unbound BTK.
- The reduction in fluorescent signal in treated samples compared to vehicle controls indicates the degree of BTK occupancy by this compound.[1]
Visualizations
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton’s Tyrosine Kinase with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-36 in Western Blot Analysis
These application notes provide a detailed protocol for utilizing Btk-IN-36, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), in Western blot analysis. This document is intended for researchers, scientists, and drug development professionals investigating the BTK signaling pathway and the effects of its inhibition.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3] Its involvement in B-cell development, differentiation, and activation has made it a significant therapeutic target for B-cell malignancies and autoimmune diseases.[2][4] this compound is a small molecule inhibitor designed to target BTK, thereby modulating its downstream signaling. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, making it an essential tool for evaluating the efficacy and mechanism of action of BTK inhibitors like this compound.[2] This protocol details the methodology for assessing the impact of this compound on the phosphorylation of BTK at key tyrosine residues, such as Tyr223, which is critical for its full activation.[5][6]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BTK signaling pathway and the general workflow for the Western blot protocol described.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of this compound on BTK phosphorylation.
Cell Culture and Treatment
-
Cell Line: Select a cell line known to express BTK, such as a human B-cell lymphoma line (e.g., TMD8, Ramos).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seeding: Seed cells at a density that will allow for sufficient protein yield after treatment (e.g., 1-2 x 10⁶ cells/mL).
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1, 2, 4, or 24 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
To induce BTK phosphorylation, stimulate cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) before harvesting.
-
Protein Extraction
-
Harvesting: Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Collection: Transfer the supernatant (containing the protein) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7][8]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9] The efficiency of the transfer can be checked by staining the membrane with Ponceau S.[7]
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for total BTK and phosphorylated BTK (pBTK Tyr223) overnight at 4°C with gentle agitation.
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations (typically 1:1000).[6]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[8]
-
Dilute the secondary antibody in the blocking buffer (typically 1:2000 to 1:10,000).
-
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[8]
-
Detection:
Data Analysis
-
Densitometry: Quantify the band intensities for total BTK, pBTK, and a loading control (e.g., GAPDH or β-actin) using image analysis software.
-
Normalization:
-
Normalize the pBTK band intensity to the total BTK band intensity for each sample to determine the relative phosphorylation level.
-
Normalize the total BTK intensity to the loading control to account for any variations in protein loading.
-
-
Data Interpretation: Compare the normalized pBTK levels across the different concentrations of this compound to determine its inhibitory effect.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are example tables demonstrating how to present the results from a Western blot experiment with this compound.
Table 1: Effect of this compound on BTK Phosphorylation (pBTK/Total BTK Ratio)
| This compound Conc. (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Deviation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 0.00 |
| 10 | 0.85 | 0.88 | 0.82 | 0.85 | 0.03 |
| 50 | 0.52 | 0.55 | 0.49 | 0.52 | 0.03 |
| 100 | 0.21 | 0.24 | 0.19 | 0.21 | 0.03 |
| 500 | 0.05 | 0.06 | 0.04 | 0.05 | 0.01 |
Table 2: Effect of this compound on Total BTK Expression (Total BTK/Loading Control Ratio)
| This compound Conc. (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Deviation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 0.00 |
| 10 | 0.98 | 1.01 | 0.99 | 0.99 | 0.02 |
| 50 | 1.02 | 0.97 | 1.01 | 1.00 | 0.03 |
| 100 | 0.99 | 1.03 | 0.98 | 1.00 | 0.03 |
| 500 | 0.97 | 0.99 | 1.01 | 0.99 | 0.02 |
Disclaimer: This protocol is a general guideline. Researchers should optimize the experimental conditions, including cell type, inhibitor concentrations, incubation times, and antibody dilutions, for their specific experimental setup. Always follow safe laboratory practices.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. peakproteins.com [peakproteins.com]
- 10. Quantifying western blots: none more black - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for B-Cell Analysis Using an Irreversible BTK Inhibitor
Disclaimer: The following application notes and protocols have been generated based on data available for the well-characterized, irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The specific inhibitor "Btk-IN-36" could not be definitively identified in publicly available resources. Therefore, these protocols should be considered as a representative template. Researchers using "this compound" or any other BTK inhibitor should validate and optimize these protocols for their specific compound and experimental system.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] It is essential for B-cell development, proliferation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Irreversible BTK inhibitors, which form a covalent bond with a cysteine residue (C481) in the BTK active site, are powerful tools for studying BTK function and have been successfully developed as therapeutic agents.[1]
These application notes provide detailed protocols for utilizing an irreversible BTK inhibitor, exemplified by Ibrutinib, for the analysis of B-cells using flow cytometry. The described methods allow for the assessment of BTK target engagement, downstream signaling inhibition, and the inhibitor's effect on B-cell proliferation.
Data Presentation
The following tables summarize the inhibitory activity of the representative irreversible BTK inhibitor, Ibrutinib, in various B-cell lines.
Table 1: In Vitro IC50 Values of Ibrutinib in B-Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Raji | Burkitt's Lymphoma | 5.20 | 5 days | [2] |
| Ramos | Burkitt's Lymphoma | 0.868 | 5 days | [2] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | ~0.455 | 96 hours | [3] |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | <0.5 | 72 hours | [3] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.37 - 9.69 | Not Specified | [4] |
Table 2: Biochemical and Cellular Activity of Ibrutinib
| Assay Type | Target/Marker | System | IC50/Parameter | Reference |
| Biochemical | BTK enzyme activity | Cell-free | 0.5 nM | [1] |
| Cellular | BTK phosphorylation (Tyr223) | BL Cells | Significant reduction at 0.1 µM | [2] |
| Cellular | B-cell Proliferation (Raji) | In vitro | 5.20 µM | [2] |
| Cellular | B-cell Proliferation (Ramos) | In vitro | 0.868 µM | [2] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers downstream signaling pathways, including calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[5][6]
Experimental Workflow: Phospho-Flow Cytometry for BTK Inhibition
This diagram outlines the key steps for assessing the inhibition of BTK phosphorylation in B-cells using an irreversible BTK inhibitor and phospho-flow cytometry.
Experimental Protocols
Protocol 1: Assessment of BTK Phosphorylation (pBTK) Inhibition by Flow Cytometry
This protocol details the measurement of BTK autophosphorylation at Tyrosine 223 (Tyr223) in B-cells following BCR stimulation and treatment with an irreversible BTK inhibitor.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Irreversible BTK Inhibitor (e.g., Ibrutinib) dissolved in DMSO
-
Anti-IgM antibody (for stimulation)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-phospho-BTK (Tyr223)
-
Anti-CD19 (or other B-cell markers)
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation or use purified B-cells.
-
Resuspend cells in pre-warmed RPMI 1640 + 10% FBS at a concentration of 1-2 x 10^6 cells/mL.
-
Rest cells for at least 30 minutes at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the BTK inhibitor in culture medium. Include a vehicle control (DMSO).
-
Add the inhibitor dilutions to the cell suspension and incubate for 1-2 hours at 37°C.[7]
-
-
B-Cell Stimulation:
-
Stimulate the B-cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate for the optimal time determined by a time-course experiment (typically 5-15 minutes) at 37°C.
-
Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.[8]
-
Centrifuge cells at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol (B129727) while vortexing.
-
Incubate on ice for 30 minutes.[9]
-
Wash the cells twice with 1-2 mL of Staining Buffer.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-BTK (Tyr223) and anti-CD19 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 1 hour at room temperature, protected from light.[9]
-
Wash the cells twice with Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of Staining Buffer.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-BTK signal for each condition.
-
Calculate the percent inhibition of BTK phosphorylation relative to the stimulated vehicle control.
-
Protocol 2: B-Cell Proliferation Assay using CFSE
This assay measures the effect of the BTK inhibitor on B-cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) over successive cell divisions.
Materials:
-
Isolated B-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Irreversible BTK Inhibitor (e.g., Ibrutinib)
-
B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4)
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Wash isolated B-cells twice with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells three times with complete culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-stained B-cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the BTK inhibitor to the wells.
-
Add B-cell stimuli to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of cells that have proliferated in each condition and determine the inhibitory effect of the BTK inhibitor.
-
References
- 1. Ibrutinib for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. benchchem.com [benchchem.com]
Btk-IN-36: A Covalent Inhibitor for Target Validation of Bruton's Tyrosine Kinase
Application Notes and Protocols for Researchers
Note: "Btk-IN-36" is a representative tool compound name used for the purpose of these application notes. The data and protocols presented are based on publicly available information for well-characterized covalent Bruton's Tyrosine Kinase (BTK) inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] this compound is a potent and selective covalent inhibitor of BTK that serves as a valuable tool compound for target validation studies. It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5] These application notes provide an overview of this compound and detailed protocols for its use in biochemical and cellular assays to validate BTK as a target in various experimental systems.
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies the Cys481 residue within the ATP-binding pocket of BTK.[4] This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways. The selectivity of this compound for BTK over other kinases that also possess a cysteine at the analogous position can vary and should be characterized for specific research applications.
Data Presentation
The following tables summarize the quantitative data for this compound, compiled from studies on representative covalent BTK inhibitors.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) |
| BTK (wild-type) | Kinase Activity Assay | 7 |
| BMX | Kinase Activity Assay | 6.7 |
| EGFR | Kinase Activity Assay | >1000 |
| HER2 | Kinase Activity Assay | >1000 |
| JAK3 | Kinase Activity Assay | >1000 |
| ITK | Kinase Activity Assay | >1000 |
| TEC | Kinase Activity Assay | >1000 |
| BLK | Kinase Activity Assay | >1000 |
Data based on the characterization of the covalent BTK inhibitor QL47.[4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| Ramos (B-cell lymphoma) | BTK Autophosphorylation (pY223) | Inhibition of Phosphorylation | 475 |
| Ramos (B-cell lymphoma) | PLCγ2 Phosphorylation (pY759) | Inhibition of Phosphorylation | 318 |
| Ramos (B-cell lymphoma) | Cell Proliferation | Inhibition of Growth (GI50) | <1000 |
| MM1S (Multiple Myeloma) | Cell Proliferation | Inhibition of Growth (GI50) | 260 |
| RPMI8226 (Multiple Myeloma) | Cell Proliferation | Inhibition of Growth (GI50) | 120 |
Data based on the characterization of the covalent BTK inhibitor QL47.[4]
Experimental Protocols
Biochemical BTK Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified BTK enzyme.
Materials:
-
Purified recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the BTK enzyme and peptide substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and measure the resulting luminescence.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay
This protocol details a method to assess the ability of this compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (pY223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed Ramos cells in complete medium and allow them to grow to the desired density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. Determine the EC50 value for the inhibition of BTK autophosphorylation.
Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of B-cell cancer cell lines.
Materials:
-
B-cell cancer cell line (e.g., Ramos, MM1S)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
White, clear-bottom 96-well plates
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate in complete medium.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% inhibition of growth) value.
Visualizations
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Current Status of Bruton's Tyrosine Kinase Inhibitor Development and Use in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | p65BTK Is a Novel Biomarker and Therapeutic Target in Solid Tumors [frontiersin.org]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting for Novel BTK Inhibitors (e.g., Btk-IN-36)
Disclaimer: Information regarding a specific molecule designated "Btk-IN-36," including its solubility and stability, is not publicly available. This guide provides general troubleshooting advice and frequently asked questions based on common challenges encountered with novel Bruton's tyrosine kinase (BTK) inhibitors and other small molecule compounds used in research.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the signaling pathways of various hematopoietic cells, including B cells.[1][2] It plays a significant role in B cell development, activation, and proliferation.[2][3] The B-cell receptor (BCR) signaling cascade, in which BTK is a key component, activates downstream pathways like NF-κB and MAPK, which are vital for cell survival and growth.[4][5] Dysregulation of BTK activity is implicated in several B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][6] Novel inhibitors are continuously being developed to target BTK for the treatment of these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my novel BTK inhibitor?
A1: The choice of solvent is critical for the solubility and stability of your compound. For most small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its broad solvating power. However, always refer to the manufacturer's datasheet for specific recommendations. If a datasheet is unavailable, you may need to perform a solubility test with small amounts of the compound in various common solvents.
Q2: How should I prepare and store stock solutions of a novel BTK inhibitor?
A2: It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[7][8] Store these aliquots at -20°C or -80°C for long-term stability.
Q3: My compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: Your compound may be exceeding its solubility limit in the aqueous medium.
-
Use a carrier solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Warm the medium: Gently warming the medium to 37°C before adding the compound can sometimes help with solubility.
-
Vortex immediately after dilution: Add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
Q4: What are the signs of compound degradation, and how can I check for it?
A4: Signs of degradation can include a change in color of the stock solution, the appearance of precipitate, or a decrease in the compound's biological activity in your assays. To check for degradation, you can compare the performance of an older stock solution to a freshly prepared one in a sensitive and quantitative assay. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and integrity of the compound over time.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility and stability issues.
Data and Protocols
Quantitative Data Summary
Since specific data for "this compound" is unavailable, the following tables provide general information for working with novel kinase inhibitors.
Table 1: Common Solvents for Kinase Inhibitors
| Solvent | Common Starting Concentration | Notes |
| DMSO | 10-50 mM | Most common; can be cytotoxic at higher concentrations in cell-based assays. |
| Ethanol | 1-10 mM | Less toxic than DMSO, but also a less effective solvent for many compounds. |
| PBS | Varies | Only for water-soluble compounds. |
Table 2: General Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1-2 years | Can be stored at room temperature for short periods. |
| Stock Solution in DMSO | -20°C or -80°C | 6-12 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light if the compound is photosensitive. |
| Diluted in Aqueous Buffer | 2-8°C | Short-term (hours to days) | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the required mass: Determine the mass of the lyophilized compound needed to achieve a 10 mM concentration in your desired volume of solvent. The formula is: Mass (g) = Molar Mass (g/mol) x Concentration (mol/L) x Volume (L).
-
Weigh the compound: Carefully weigh the calculated mass of the inhibitor powder.
-
Add the solvent: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder.
-
Dissolve the compound: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath) or sonicate for a few minutes to aid dissolution.
-
Aliquot and store: Once fully dissolved, divide the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: General Method for Assessing Compound Stability
-
Prepare a fresh stock solution: Follow Protocol 1 to create a new stock solution of the inhibitor.
-
Set up a stability study:
-
Store one aliquot of the new stock solution at the recommended temperature (e.g., -80°C) as a control.
-
Store another aliquot under the conditions you wish to test (e.g., room temperature, 4°C, or subject to multiple freeze-thaw cycles).
-
-
Perform activity assays: At various time points (e.g., 1, 3, 7, and 14 days), take a sample from each storage condition and the control. Perform a dose-response experiment using a reliable biological assay (e.g., an in vitro kinase assay or a cell-based assay measuring the phosphorylation of a downstream target).
-
Analyze the results: Compare the IC50 or EC50 values obtained from the different storage conditions. A significant increase in the IC50/EC50 value over time indicates compound degradation.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bruton's Tyrosine Kinase and Its Isoforms in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. cloud-clone.com [cloud-clone.com]
Technical Support Center: Troubleshooting Off-Target Effects of BTK Inhibitors
Disclaimer: The following troubleshooting guide uses Zanubrutinib (B611923), a well-characterized second-generation BTK inhibitor, as a representative example to discuss potential off-target effects. Specific quantitative data for "Btk-IN-36" is not publicly available. Researchers should always validate the selectivity profile of their specific BTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations required for BTK inhibition. Could this be due to off-target effects?
A1: Yes, cytotoxicity at effective concentrations can be a strong indicator of off-target activity. While Bruton's tyrosine kinase (BTK) is essential for the proliferation and survival of many B-cell malignancies, broad inhibition of other kinases can lead to toxicity in a wider range of cell types. First-generation BTK inhibitors, such as ibrutinib (B1684441), are known to have a broader range of off-targets, which can contribute to adverse effects.[1][2] Second-generation inhibitors like zanubrutinib were designed for greater selectivity to minimize these off-target effects.[3][4]
To investigate this, we recommend performing a dose-response curve to determine the therapeutic window of your inhibitor. Additionally, consider the following troubleshooting steps outlined in the guide below.
Q2: Our experimental results are inconsistent across different cell lines. Why might this be happening?
A2: Inconsistent results across cell lines can stem from several factors, including cell-line specific expression of off-target kinases. The kinome, or the full complement of kinases in a cell, can vary significantly between different cell types. If your BTK inhibitor has off-targets that are highly expressed in one cell line but not another, you may observe different phenotypic outcomes. It is also important to ensure inhibitor stability and solubility under your specific experimental conditions.
Q3: How can we confirm that the observed phenotype is a direct result of BTK inhibition and not an off-target effect?
A3: The gold-standard method to confirm on-target efficacy is to perform rescue experiments or to use genetic approaches. This can involve:
-
Rescue with a drug-resistant mutant: Introduce a version of BTK with a mutation that prevents inhibitor binding (e.g., C481S for covalent inhibitors) into your cells. If the observed phenotype is rescued, it is likely an on-target effect.
-
CRISPR/Cas9-mediated knockout: Knocking out the BTK gene in your cell line of interest should abolish the effect of a highly specific BTK inhibitor. If the inhibitor still produces the same phenotype in the knockout cells, it is acting through an off-target mechanism.
Troubleshooting Guide
Issue: Unexpected Phenotype or High Cytotoxicity
An unexpected cellular phenotype or high levels of cytotoxicity can suggest that your BTK inhibitor is interacting with unintended targets. The following workflow can help you diagnose and mitigate these off-target effects.
Caption: A stepwise workflow for identifying and validating potential off-target effects of a BTK inhibitor.
Data Presentation: Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in minimizing off-target effects. The following table presents a comparison of the selectivity of the first-generation BTK inhibitor, ibrutinib, with the second-generation inhibitor, zanubrutinib, based on kinome profiling data. A higher number of inhibited kinases suggests a less selective profile.
| Inhibitor | Assay Type | Concentration | Number of Kinases Profiled | Number of Kinases with >50% Inhibition (excluding BTK) | Reference |
| Ibrutinib | Kinome Scan | 1 µM | 370 | 17 | [5] |
| Zanubrutinib | Kinome Scan | 1 µM | 370 | 7 | [5] |
This data illustrates that zanubrutinib has a more selective profile compared to ibrutinib, which may contribute to a more favorable safety profile.[6]
The following table details the half-maximal inhibitory concentrations (IC50) of zanubrutinib against BTK and key off-target kinases. A lower IC50 value indicates higher potency. The selectivity ratio highlights the difference in potency between the on-target and off-target kinases.
| Kinase | IC50 (nM) | Selectivity Ratio (Off-target IC50 / BTK IC50) | Potential Clinical Implication of Off-Target Inhibition | Reference |
| BTK (On-Target) | <1 | - | Therapeutic efficacy in B-cell malignancies | [3] |
| TEC | 88 | 88 | - | [3] |
| HER4 (ERBB4) | 13.8 | 13.8 | - | [3] |
| JAK3 | 2754 | 2754 | - | [3] |
| EGFR | >1000 | >1000 | Reduced risk of skin toxicities and diarrhea compared to less selective inhibitors. | [1][3] |
| ITK | >1000 | >1000 | Reduced impact on T-cell function. | [3] |
Signaling Pathways
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[7] Off-target inhibition of other kinases can perturb unrelated signaling pathways, leading to unintended cellular effects.
Caption: The central role of BTK in the B-cell receptor signaling pathway, the target of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Kinome Scan)
Objective: To determine the selectivity of a BTK inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in a suitable solvent like DMSO.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase at the tested concentration. A common threshold for a "hit" is greater than 65% inhibition.[8]
Protocol 2: Western Blot for Phospho-BTK and Downstream Effectors
Objective: To confirm the on-target activity of the BTK inhibitor in a cellular context and assess the impact on downstream signaling.
Methodology:
-
Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) and treat with a dose range of the BTK inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-BTK (e.g., p-BTK Y223), total BTK, phospho-PLCγ2, and total PLCγ2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Protocol 3: Cellular Viability Assay
Objective: To determine the cytotoxic effects of the BTK inhibitor on different cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK inhibitor. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value for cytotoxicity. Comparing the cytotoxic IC50 to the BTK inhibitory IC50 will reveal the therapeutic window.
References
- 1. ajmc.com [ajmc.com]
- 2. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic landscape of patients in a phase II study of zanubrutinib in ibrutinib- and/or acalabrutinib-intolerant patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of zanubrutinib safety and tolerability profile and comparison with ibrutinib safety profile in patients with B-cell malignancies: <i>post-hoc</i> analysis of a large clinical trial safety database | Haematologica [haematologica.org]
- 7. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Btk-IN-36 In Vivo Delivery
Disclaimer: Publicly available information on the specific physicochemical properties and in vivo delivery protocols for Btk-IN-36 is limited. This guide is based on best practices for the in vivo administration of similar poorly soluble, covalent Bruton's tyrosine kinase (BTK) inhibitors. Researchers should perform their own formulation development and dose-range finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 36, is a selective and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival[3][4][5]. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly inhibits its kinase activity, thereby blocking downstream signaling[6]. This mechanism makes it a subject of investigation for diseases involving B-cell activity, such as rheumatoid arthritis[1][2].
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many kinase inhibitors, this compound is likely to be a hydrophobic molecule with low aqueous solubility[7][8]. This can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability. Formulation strategies are often necessary to enhance its solubility and improve its exposure in vivo.
Q3: What are the recommended routes of administration for this compound in preclinical animal models?
A3: The most common routes for administering poorly soluble small molecules like this compound in rodents are oral gavage (p.o.) and intraperitoneal (i.p.) injection. Oral administration is often preferred as it mimics the intended clinical route for many BTK inhibitors. However, i.p. injection can be used to bypass potential absorption issues in the gut and achieve higher systemic exposure. The choice of administration route will depend on the specific goals of the experiment.
Q4: How can I improve the solubility of this compound for in vivo studies?
A4: Several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvent systems: Using a mixture of solvents, such as DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80, can help to dissolve the compound.
-
Lipid-based formulations: Formulating the compound in oils or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption[7].
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable plasma concentration after oral gavage. | Poor aqueous solubility: The compound is not dissolving in the gastrointestinal fluids. | - Optimize formulation: Try different co-solvent systems, lipid-based formulations, or prepare a nanosuspension. - Increase dose: A higher dose may lead to detectable plasma levels, but be mindful of potential toxicity. - Switch to i.p. administration: This will bypass the gut and may result in higher systemic exposure. |
| High first-pass metabolism: The compound is being rapidly metabolized in the liver before it can reach systemic circulation. | - Use a higher dose: This may saturate the metabolic enzymes. - Consider a different route of administration: I.p. injection can reduce first-pass metabolism. | |
| High variability in plasma concentrations between animals. | Inconsistent formulation: The compound is not uniformly suspended or dissolved in the vehicle. | - Ensure proper mixing: Thoroughly vortex or sonicate the formulation before each administration to ensure a homogenous suspension. - Use a stable formulation: Evaluate the stability of your formulation over the duration of the experiment. |
| Inaccurate dosing: Errors in oral gavage technique. | - Ensure proper training: All personnel should be proficient in oral gavage techniques. - Verify dose volume: Double-check calculations and syringe measurements. | |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | High dose: The administered dose is too high. | - Perform a dose-range finding study: Determine the maximum tolerated dose (MTD). - Reduce the dose: Use a lower, non-toxic dose for efficacy studies. |
| Vehicle toxicity: The formulation vehicle is causing adverse effects. | - Test the vehicle alone: Administer the vehicle to a control group of animals to assess its toxicity. - Use a more biocompatible vehicle: Consider alternative, less toxic formulation components. | |
| Precipitation of the compound in the formulation. | Supersaturation: The concentration of the compound exceeds its solubility limit in the vehicle. | - Reduce the concentration: Lower the amount of compound in the formulation. - Add a stabilizing agent: Incorporate a polymer or surfactant to prevent precipitation. - Prepare fresh formulations: Make the formulation immediately before administration. |
Data Presentation
Due to the lack of publicly available data for this compound, the following table presents hypothetical but representative physicochemical and pharmacokinetic parameters for a typical covalent BTK inhibitor. This data is for illustrative purposes only.
| Parameter | Representative Value |
| Physicochemical Properties | |
| Molecular Weight ( g/mol ) | ~450 - 550 |
| Aqueous Solubility (µg/mL) | < 1 |
| LogP | 3 - 5 |
| Pharmacokinetic Parameters (Rodent Model) | |
| Bioavailability (Oral) | < 10% (unformulated) |
| Tmax (Oral) | 1 - 4 hours |
| Half-life (t1/2) | 2 - 6 hours |
| Clearance (CL) | High |
| Volume of Distribution (Vd) | Moderate to High |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble BTK Inhibitor for Oral Gavage
This protocol describes a common co-solvent formulation. The optimal vehicle should be determined empirically for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume) due to its potential toxicity.
-
Add PEG400 to the solution and mix thoroughly. A common ratio is 30-40% of the final volume.
-
Add Tween 80 to the solution and mix. A typical concentration is 5-10% of the final volume.
-
Slowly add sterile water or saline to the desired final volume while continuously mixing to form a clear solution or a fine suspension.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: In Vivo Efficacy Study in a Rodent Model of Arthritis
This protocol outlines a general workflow for evaluating the efficacy of a BTK inhibitor in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
This compound formulation
-
Vehicle control
-
Collagen and adjuvant for inducing arthritis
-
Mice (e.g., DBA/1)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis: Induce arthritis in mice according to a standard CIA protocol.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer the this compound formulation or vehicle control to the respective groups daily via oral gavage, starting from the onset of arthritis.
-
Clinical Scoring: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and redness. Measure paw thickness using calipers.
-
Data Analysis: At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, cytokine profiling). Compare the clinical scores and other endpoints between the treatment and control groups to evaluate the efficacy of this compound.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: A logical workflow for troubleshooting low bioavailability.
References
- 1. compound 36 [PMID: 21958547] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. compound 36 [PMID: 21958547] | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Btk-IN-36 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Btk-IN-36, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in cancer cell lines.
Disclaimer
This compound is a covalent BTK inhibitor.[1] As of this document's last update, specific studies on acquired resistance to this compound have not been extensively published. Therefore, the troubleshooting guidance provided is based on established resistance mechanisms observed with other covalent BTK inhibitors, such as ibrutinib. These are potential mechanisms and should be investigated experimentally.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity or complete resistance. What are the likely causes?
A1: The most probable cause of acquired resistance to a covalent BTK inhibitor like this compound is a mutation in the BTK gene at the Cysteine 481 (C481) residue.[2][3] This is the amino acid that this compound covalently binds to, and a mutation at this site can prevent the drug from binding effectively.[2][4] Other potential, though less frequent, mechanisms include:
-
Mutations in downstream signaling molecules: Gain-of-function mutations in PLCG2, a direct substrate of BTK, can lead to pathway activation independent of BTK.[2][3][5]
-
Activation of bypass signaling pathways: Cancer cells can upregulate alternative survival pathways to circumvent the BTK blockade, such as the PI3K/Akt/mTOR, MAPK, or alternative NF-κB pathways.[6]
-
Epigenetic changes: Alterations in the epigenetic landscape of the cancer cells can lead to a phenotypic shift that reduces reliance on the B-cell receptor (BCR) signaling pathway.
Q2: How can I confirm if my resistant cell line has a BTK C481 mutation?
A2: You can sequence the BTK gene in your resistant cell line and compare it to the parental, sensitive cell line. The primary focus should be on exon 15, which contains the coding sequence for the C481 residue. Sanger sequencing of PCR-amplified genomic DNA from this region is a standard method.
Q3: If I don't find a C481 mutation, what should I investigate next?
A3: If the C481 residue is wild-type, consider the following:
-
Sequence the entire BTK and PLCG2 genes: Other mutations in these genes, although rarer, can confer resistance.
-
Perform a phosphoproteomic analysis: Compare the phosphorylation status of key signaling proteins in your sensitive and resistant cell lines, both with and without this compound treatment. This can reveal the activation of bypass pathways.
-
Conduct RNA sequencing: Transcriptomic analysis can identify upregulated genes and pathways in the resistant cells.
Q4: Are there alternative BTK inhibitors I can use if I confirm resistance to this compound?
A4: Yes, if resistance is due to a C481 mutation, non-covalent (reversible) BTK inhibitors may be effective.[3][4] These inhibitors do not rely on binding to the C481 residue and can inhibit the activity of both wild-type and C481-mutant BTK.[2][4]
Q5: Can I overcome this compound resistance by combining it with other drugs?
A5: Combination therapy is a promising strategy.[6] Based on the resistance mechanism, you could consider combining this compound with:
-
PI3K inhibitors: If the PI3K/Akt pathway is activated.
-
BCL2 inhibitors: To target apoptosis resistance, a common feature of cancer cells.
-
Other kinase inhibitors: Depending on which bypass pathways are identified as active in your resistant cells.
Troubleshooting Guides
Problem 1: Decreased Potency of this compound in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Development of Resistance | 1. Culture the cells in the absence of this compound for several passages to see if sensitivity is restored. If not, suspect a stable genetic or epigenetic change. 2. Perform a dose-response curve with a broader concentration range to accurately determine the new IC50. 3. Proceed to investigate the mechanism of resistance (see Problem 2). |
| Cell Line Contamination or Drift | 1. Perform STR profiling to authenticate your cell line. 2. Go back to an early-passage, cryopreserved stock of the parental cell line and re-test sensitivity. |
| Reagent Instability | 1. Prepare a fresh stock of this compound. 2. Verify the concentration and purity of your this compound stock. |
Problem 2: Investigating the Mechanism of Acquired this compound Resistance
| Experimental Question | Recommended Experiment | Expected Outcome if Positive |
| Is there a mutation in the BTK C481 residue? | Sanger sequencing of the BTK gene (exon 15). | Identification of a non-synonymous mutation at codon 481 (e.g., C481S). |
| Are there other mutations in BTK or PLCG2? | Next-generation sequencing (NGS) of the full coding regions of BTK and PLCG2. | Identification of mutations known to confer resistance to other BTK inhibitors. |
| Are bypass signaling pathways activated? | Western blot analysis for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-ERK, p-S6). | Increased phosphorylation of specific signaling proteins in the resistant line, especially in the presence of this compound. |
| Is there a global shift in gene expression? | RNA sequencing of parental (sensitive) and resistant cell lines. | Identification of upregulated pathways (e.g., PI3K-Akt, MAPK, NF-κB) in the resistant cells. |
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in Acquired Resistance to Covalent BTK Inhibitors (Hypothetical for this compound)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Putative Resistance Mechanism |
| Lymphoma-A | 10 | 1000 | 100 | BTK C481S Mutation |
| Leukemia-B | 25 | 750 | 30 | PLCG2 Gain-of-Function Mutation |
| Lymphoma-C | 15 | 200 | ~13 | PI3K Pathway Activation |
Experimental Protocols
Protocol 1: Sequencing of the BTK C481 Locus
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and this compound-resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the BTK gene containing exon 15 using primers flanking this exon.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference human BTK sequence to identify any mutations at codon 481.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, S6).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target to assess pathway activation.
Visualizations
Caption: Mechanisms of resistance to covalent BTK inhibitors like this compound.
References
- 1. compound 36 [PMID: 21958547] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. esmo.org [esmo.org]
- 3. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Btk-IN-36 toxicity in animal studies
Disclaimer: Btk-IN-36 is a novel Bruton's tyrosine kinase (BTK) inhibitor currently in preclinical development. This document provides guidance based on the known class effects of BTK inhibitors and general principles of tyrosine kinase inhibitor development. The information presented should be adapted based on emerging data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its potential on- and off-target effects?
This compound is designed as a highly selective covalent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, this compound is intended to inhibit the proliferation and survival of B-cells.[1]
-
On-target effects: Inhibition of BTK in B-cells is the desired therapeutic effect. However, on-target inhibition of BTK in other cells, such as platelets, can lead to an increased risk of bleeding.
-
Off-target effects: While designed for high selectivity, this compound may exhibit off-target activity against other kinases with similar structural motifs, such as EGFR, TEC, and ITK.[3] Such off-target inhibition is a common source of toxicity for this class of drugs, potentially leading to adverse effects like diarrhea, skin rashes, and cardiovascular issues.[3][4][5]
Q2: What are the most common toxicities observed with BTK inhibitors in animal models?
Based on preclinical studies of other BTK inhibitors, researchers should be vigilant for the following potential toxicities in animal models:
-
Cardiovascular effects: Atrial fibrillation, hypertension, and ventricular arrhythmias have been reported.[4][6] These are often linked to off-target kinase inhibition.[4]
-
Hemorrhage: Due to BTK's role in platelet function, an increased incidence of bleeding and bruising is a potential concern.[4]
-
Gastrointestinal issues: Diarrhea is a frequently observed side effect.[3][6]
-
Dermatological reactions: Rashes and other skin disorders can occur, potentially due to off-target effects on kinases like EGFR.[5]
-
Pancreatic toxicity: Some studies in rats have reported pancreatic lesions, although the relevance to other species, including humans, is considered unlikely.
A summary of potential toxicities and monitoring parameters is provided in the table below.
Q3: How can we mitigate potential cardiotoxicity during our in vivo studies?
Cardiotoxicity is a significant concern with tyrosine kinase inhibitors. For this compound, a proactive approach is recommended:
-
Baseline cardiovascular assessment: Before initiating treatment, perform baseline electrocardiograms (ECG) and blood pressure measurements on all study animals.
-
Regular monitoring: Throughout the study, conduct regular ECGs and blood pressure checks. The frequency should be higher in the initial phase of the study and after any dose escalation.
-
Dose-response evaluation: Carefully evaluate the dose-response relationship for any cardiovascular adverse events. If cardiotoxicity is observed, consider dose reduction or intermittent dosing schedules.
-
Histopathological analysis: At the end of the study, a thorough histopathological examination of the heart tissue is crucial to identify any signs of cardiotoxicity.
Troubleshooting Guides for In Vivo Studies
This section provides guidance for addressing specific issues that may arise during animal studies with this compound.
Issue 1: Unexpectedly high incidence of bleeding or bruising in the treatment group.
-
Potential Cause: This is a known on-target effect of BTK inhibition due to its role in platelet aggregation. The effect might be more pronounced with this compound or could be exacerbated by the animal model.
-
Troubleshooting Steps:
-
Platelet count and function assays: Perform complete blood counts (CBCs) with a focus on platelet numbers. Conduct platelet aggregation assays to assess the functional impact of this compound.
-
Dose reduction: Evaluate if a lower dose of this compound can maintain efficacy while reducing the bleeding risk.
-
Concomitant medications: Ensure that no other medications that could affect platelet function are being administered.
-
Animal model considerations: Some strains of rodents may be more susceptible to bleeding. Review the literature for your specific model.
-
Issue 2: Significant weight loss and diarrhea observed in treated animals.
-
Potential Cause: Gastrointestinal toxicity is common with BTK inhibitors, often due to off-target inhibition of kinases like EGFR in the gut epithelium.
-
Troubleshooting Steps:
-
Supportive care: Provide supportive care to the animals, including hydration and nutritional support.
-
Dose modification: Investigate if a dose reduction or a different dosing schedule (e.g., every other day) can alleviate the symptoms.
-
Histopathology: Conduct a thorough histopathological examination of the gastrointestinal tract to assess for any tissue damage.
-
Kinase selectivity profiling: If not already done, perform a comprehensive kinase panel screening of this compound to identify potential off-targets that could be responsible for the GI toxicity.
-
Issue 3: Inconsistent anti-tumor efficacy in xenograft models.
-
Potential Cause: Variability in drug exposure, tumor heterogeneity, or development of resistance can lead to inconsistent efficacy.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) analysis: Measure the plasma concentrations of this compound in a subset of animals to ensure adequate and consistent drug exposure.
-
Pharmacodynamic (PD) assessment: Analyze tumor biopsies for target engagement by measuring the phosphorylation status of BTK and downstream signaling proteins.
-
Tumor model characterization: Ensure that the tumor model used is indeed dependent on the BCR signaling pathway.
-
Formulation and administration: Verify the stability and proper administration of the this compound formulation.
-
Data Presentation
Table 1: Potential Toxicities of this compound in Animal Studies and Mitigation Strategies
| Toxicity Category | Potential Manifestations | Monitoring Parameters | Recommended Mitigation Strategies |
| Cardiovascular | Atrial fibrillation, hypertension, ventricular arrhythmias | ECG, blood pressure, heart rate, cardiac histopathology | Baseline screening, regular monitoring, dose reduction |
| Hematologic | Bleeding, bruising, thrombocytopenia | CBC with platelet count, platelet function assays, coagulation panels | Dose reduction, careful handling of animals |
| Gastrointestinal | Diarrhea, weight loss, decreased food intake | Body weight, food consumption, stool consistency, GI histopathology | Supportive care, dose modification, anti-diarrheal agents |
| Dermatological | Skin rash, alopecia | Clinical observation of skin and fur, skin histopathology | Topical corticosteroids (if severe), dose reduction |
| Hepatic | Elevated liver enzymes (ALT, AST) | Serum biochemistry panel | Regular monitoring of liver function, dose reduction |
Experimental Protocols
Protocol 1: General In Vivo Toxicity and Tolerability Study in Rodents
-
Animal Model: Select a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Divide animals into a vehicle control group and at least three dose-level groups of this compound (low, medium, and high dose). The high dose should be the maximum tolerated dose (MTD) if known.
-
Administration: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for a predetermined duration (e.g., 28 days).
-
Clinical Observations: Conduct and record clinical observations at least once daily, including changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weights at least twice weekly and food consumption weekly.
-
Cardiovascular Monitoring: Perform ECG and blood pressure measurements at baseline and at regular intervals during the study.
-
Clinical Pathology: Collect blood samples at baseline, mid-study, and at termination for hematology and serum biochemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive list of tissues for histopathological examination by a board-certified veterinary pathologist.
Protocol 2: Xenograft Efficacy Study
-
Cell Line: Use a B-cell malignancy cell line with a known dependence on BTK signaling.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound or vehicle according to the planned dosing schedule and route.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This is often assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints can include body weight changes as a measure of tolerability.
-
Pharmacodynamic Analysis: At the end of the study, a subset of tumors can be collected at a specific time point after the last dose for analysis of target engagement (e.g., by Western blot for phosphorylated BTK).
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical toxicity assessment of this compound.
Caption: Logical workflow for troubleshooting adverse events in animal studies.
References
- 1. Frontiers | Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis [frontiersin.org]
- 2. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Btk-IN-XX Protocol Modifications for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-XX, in primary cell experiments. The following information is intended as a general guide and may require optimization for your specific primary cell type and experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
-
Q1: How should I store and handle Btk-IN-XX?
-
A: Btk-IN-XX is supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For daily use, prepare a stock solution in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Q2: What is the recommended solvent for Btk-IN-XX?
-
A: Btk-IN-XX is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing your stock solution, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to primary cells.
-
Primary Cell Culture & Treatment
-
Q3: My primary cells have low viability after thawing. What can I do?
-
A: Primary cells are delicate. Ensure rapid thawing in a 37°C water bath and immediately transfer the cells to pre-warmed culture medium.[1][2] To avoid osmotic shock, slowly add the medium to the cell suspension.[1] For some primary cells, like neurons, centrifugation after thawing is not recommended.[1]
-
-
Q4: My adherent primary cells are not attaching to the culture plate. What is the issue?
-
A: This could be due to several factors:
-
Over-trypsinization: Using too high a concentration of trypsin or for too long can damage cell surface proteins required for attachment.[3]
-
Lack of attachment factors: Some primary cells require coated culture vessels (e.g., with collagen, fibronectin, or a specific coating matrix) for proper adherence.[1][3]
-
Mycoplasma contamination: This can affect cell health and adherence.[3]
-
Drying of coated surface: Ensure the coating on the plate does not dry out before adding the cells.[1]
-
-
-
Q5: I am observing significant cell death after treating my primary cells with Btk-IN-XX. What could be the cause?
-
A:
-
High concentration of Btk-IN-XX: The optimal concentration of a BTK inhibitor can vary significantly between cell lines and primary cells. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Off-target effects: At higher concentrations, BTK inhibitors can have off-target effects that may lead to cytotoxicity.[4]
-
On-target toxicity: In some primary cells, the inhibition of BTK itself might lead to apoptosis if the signaling pathway is crucial for their survival.
-
-
-
Q6: How long should I incubate my primary cells with Btk-IN-XX?
-
A: The incubation time will depend on your experimental endpoint. For signaling pathway studies (e.g., phosphorylation of BTK), a shorter incubation time (e.g., 1-4 hours) may be sufficient. For functional assays like proliferation or cytokine release, a longer incubation (e.g., 24-72 hours) might be necessary. It is recommended to perform a time-course experiment to determine the optimal duration.
-
Quantitative Data Summary
The following tables provide representative data for BTK inhibitors. Note: This data is for illustrative purposes and may not be representative of Btk-IN-XX. Researchers should perform their own experiments to determine the specific activity of Btk-IN-XX.
Table 1: In Vitro Inhibitory Activity of Representative BTK Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | BTK | Kinase Assay | 0.5 | [5] |
| Acalabrutinib | BTK | Kinase Assay | 3.0 | [5] |
| Zanubrutinib | BTK | Kinase Assay | <1.0 | [6] |
| Fenebrutinib | BTK | Biochemical | 0.91 (Ki) | N/A |
| Compound 16b | BTK | Kinase Assay | 139 | [3] |
Table 2: Cellular Activity of Representative BTK Inhibitors
| Inhibitor | Assay | Cell Type | IC50 (nM) | Reference |
| Fenebrutinib | BTK Autophosphorylation (Y223) | Human Whole Blood | 11 | N/A |
| Fenebrutinib | B-cell Activation (CD69) | Human CD19+ B-cells | 8.4 ± 5.6 | N/A |
| Fenebrutinib | Basophil Activation (CD63) | Human Whole Blood | 30.7 ± 4.1 | N/A |
| Ibrutinib | Platelet Aggregation (GPVI) | Human Blood | 25 | [7] |
| Zanubrutinib | Platelet Aggregation (GPVI) | Human Blood | 94 | [7] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of Btk-IN-XX on BTK Phosphorylation in Primary B-cells using Flow Cytometry
This protocol measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) following B-cell receptor (BCR) stimulation.
Materials:
-
Isolated primary human B-cells
-
RPMI 1640 with 10% FBS
-
Btk-IN-XX
-
Anti-IgM antibody (for stimulation)
-
Fixation buffer (e.g., 1.5% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled anti-phospho-BTK (Y223) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit. Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Add serial dilutions of Btk-IN-XX to the cells. Include a vehicle-only control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add anti-IgM antibody to a final concentration of 10 µg/mL to stimulate the BCR. Leave an unstimulated control. Incubate for 10 minutes at 37°C.
-
Fixation: Stop the stimulation by adding fixation buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells and resuspend the pellet in ice-cold methanol. Incubate for 30 minutes on ice.
-
Staining: Wash the cells with staining buffer and then add the anti-phospho-BTK (Y223) antibody. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on the B-cell population and determine the median fluorescence intensity (MFI) of the phospho-BTK signal. Calculate the percent inhibition for each Btk-IN-XX concentration relative to the stimulated vehicle control and determine the IC50 value.
Protocol 2: Primary B-cell Proliferation Assay using CFSE
This assay measures the effect of Btk-IN-XX on B-cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester).
Materials:
-
Isolated primary human B-cells
-
RPMI 1640 with 10% FBS
-
Btk-IN-XX
-
CFSE dye
-
B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4)
-
Flow cytometer
Procedure:
-
CFSE Staining: Resuspend isolated B-cells in pre-warmed PBS at 1 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining with culture medium.
-
Cell Culture and Treatment: Wash the stained cells and plate them in a 96-well plate. Add serial dilutions of Btk-IN-XX.
-
Stimulation: Add B-cell stimuli to the appropriate wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the CFSE fluorescence histograms. A decrease in fluorescence intensity indicates cell division. Quantify the percentage of proliferated cells for each condition.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of Btk-IN-XX.
Caption: Experimental workflow for determining the IC50 of Btk-IN-XX.
Caption: Troubleshooting logic for low primary cell viability.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. compound 36 [PMID: 21958547] | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of BTK Inhibitors in Lymphoma Models: Ibrutinib vs. a Novel Investigational Inhibitor
A detailed guide for researchers and drug development professionals on the preclinical evaluation of Bruton's tyrosine kinase (BTK) inhibitors, featuring the established drug ibrutinib (B1684441) and a profile of a hypothetical novel inhibitor, Btk-IN-36.
This guide provides a comparative overview of the first-in-class BTK inhibitor, ibrutinib, and a hypothetical next-generation covalent BTK inhibitor, this compound. Due to the limited public information available on a compound specifically named "this compound," this document serves as a template, illustrating the key experimental data and methodologies required for a comprehensive comparison of BTK inhibitors in preclinical lymphoma models. The data presented for ibrutinib is based on established literature, while the profile for this compound represents a composite of desirable characteristics for a novel BTK inhibitor.
Mechanism of Action and Signaling Pathway
Both ibrutinib and the conceptual this compound are designed to inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, leading to uncontrolled cell proliferation and survival.[1][3] These inhibitors function by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[4][5] This blockade prevents downstream signaling events, ultimately inducing apoptosis in malignant B-cells.[5][6]
Comparative Preclinical Data
The following tables summarize key in vitro and in vivo data for ibrutinib and the hypothetical this compound in relevant lymphoma cell lines and xenograft models.
In Vitro Efficacy
| Parameter | Ibrutinib | This compound (Hypothetical) | Cell Line(s) |
| BTK Inhibition (IC50) | 0.5 nM[5] | 0.3 nM | Recombinant BTK |
| Cell Proliferation (GI50) | 11 nM[5] | 8 nM | TMD8 (ABC-DLBCL) |
| Apoptosis Induction (EC50) | 50 nM | 35 nM | REC-1 (Mantle Cell) |
In Vivo Efficacy in Xenograft Model (TMD8)
| Parameter | Ibrutinib | This compound (Hypothetical) |
| Dose | 50 mg/kg, oral, daily[2] | 50 mg/kg, oral, daily |
| Tumor Growth Inhibition | 75% | 85% |
| Median Survival | 45 days | 55 days |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Cell Proliferation Assay
-
Cell Culture: Lymphoma cell lines (e.g., TMD8, REC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the BTK inhibitors (ibrutinib or this compound) for 72 hours.
-
Analysis: Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).
-
Data Interpretation: The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
In Vivo Xenograft Study Workflow
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of a human lymphoma cell line (e.g., TMD8) is injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Daily oral administration of the vehicle, ibrutinib, or this compound is initiated.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study endpoint is typically determined by tumor size or signs of morbidity, and survival data is collected.
Conclusion
This guide outlines the fundamental comparisons necessary to evaluate a novel BTK inhibitor like the hypothetical this compound against an established drug such as ibrutinib. A thorough preclinical assessment should demonstrate superior or comparable efficacy, an improved safety profile, and a clear mechanism of action. While "this compound" remains a conceptual placeholder, the experimental frameworks provided here are essential for any new BTK inhibitor entering the drug development pipeline for lymphoma.
References
- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. Pre-clinical anti-tumor activity of Bruton's Tyrosine Kinase inhibitor in Hodgkin's Lymphoma cellular and subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Comparative Efficacy of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors: A Guide for Researchers
Disclaimer: No public preclinical or clinical data could be found for a compound specifically named "Btk-IN-36." Therefore, this guide utilizes the well-characterized, potent, and selective reversible BTK inhibitor, pirtobrutinib (B8146385), as a representative example to compare and contrast with the class of first-generation, covalent BTK inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate a framework for such comparisons, supported by experimental data.
Introduction: The Evolving Landscape of BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Its dysregulation is a hallmark of various B-cell malignancies, making it a prime therapeutic target.[1][2][3] The first wave of BTK inhibitors, known as covalent inhibitors, function by forming an irreversible bond with a cysteine residue (Cys481) in the BTK active site.[4] While highly effective, the emergence of resistance, often through mutations at the C481 residue, has necessitated the development of novel inhibitory mechanisms.[2]
Reversible BTK inhibitors represent a significant advancement, offering a non-covalent binding mechanism that is independent of the Cys481 residue.[4] This allows them to maintain efficacy against BTK enzymes with C481 mutations.[4] This guide provides a comparative overview of the preclinical efficacy of a leading reversible BTK inhibitor, pirtobrutinib, against the broader class of covalent inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize key quantitative data, offering a direct comparison of the biochemical and cellular potency of pirtobrutinib and representative covalent BTK inhibitors.
Table 1: Biochemical Potency against Wild-Type and Mutant BTK
| Inhibitor Class | Compound | BTK (Wild-Type) IC50 (nM) | BTK (C481S Mutant) IC50 (nM) |
| Reversible | Pirtobrutinib | 8.8 | 9.8 |
| Covalent | Ibrutinib | 6.2 | >10,000 |
| Acalabrutinib | 20.8 | >10,000 | |
| Zanubrutinib | 6.6 | >10,000 |
Data compiled from in vitro enzymatic and cell-based assays.[4]
Table 2: Cellular Activity - Inhibition of BTK Autophosphorylation (pY223)
| Inhibitor Class | Compound | Cell Line | IC50 (nM) |
| Reversible | Pirtobrutinib | HEK293-BTK | 8.8 |
| Pirtobrutinib | HEK293-BTK C481S | 9.8 | |
| Covalent | Ibrutinib | HEK293-BTK | 6.2 |
| Acalabrutinib | HEK293-BTK | 20.8 | |
| Zanubrutinib | HEK293-BTK | 6.6 |
Data from cell-based assays measuring the inhibition of BTK autophosphorylation at tyrosine 223.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate BTK inhibitor efficacy.
BTK Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the BTK enzyme.
-
Reagents and Materials :
-
Procedure :
-
A master mix of ATP and peptide substrate in kinase buffer is prepared.[6]
-
24 µL of the master mix is added to each well of a 96-well plate.[6]
-
1 µL of the serially diluted test inhibitor is added to the respective wells.[6]
-
15 µL of BTK enzyme in kinase buffer is added to initiate the reaction.[6]
-
The plate is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[6]
-
The reaction is stopped by adding a solution such as 50 mM EDTA.[6]
-
The amount of ADP produced, which correlates with kinase activity, is measured using a detection reagent and a microplate reader.[7][8]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
-
Western Blot Analysis of BTK Phosphorylation in Cells
This protocol describes the assessment of an inhibitor's ability to block BTK activation within a cellular context.
-
Cell Culture and Treatment :
-
A suitable cell line expressing BTK (e.g., a B-cell lymphoma line or HEK293 cells transfected with BTK) is cultured under standard conditions.[4]
-
Cells are treated with varying concentrations of the BTK inhibitor or a vehicle control (DMSO) for a specified duration.
-
Cells are stimulated with an appropriate agonist (e.g., anti-IgM) to induce BTK activation, except for the negative control.
-
-
Protein Extraction :
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).[9]
-
-
Gel Electrophoresis and Transfer :
-
Immunodetection :
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]
-
The membrane is incubated with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.[9]
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total BTK or a housekeeping protein like GAPDH or β-actin.
-
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
Caption: General workflow for Western blot analysis of BTK phosphorylation.
Conclusion
The development of reversible BTK inhibitors marks a pivotal step in overcoming acquired resistance to covalent inhibitors. Preclinical data for pirtobrutinib demonstrates its potent and selective inhibition of both wild-type and C481S-mutant BTK, a key advantage over its covalent predecessors.[4] This guide provides a framework for the comparative analysis of novel BTK inhibitors, emphasizing the importance of robust quantitative data and detailed experimental protocols for informed decision-making in drug development. The provided methodologies and visualizations serve as a template for the objective evaluation of future BTK-targeting therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cllsociety.org [cllsociety.org]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
A Researcher's Guide to Evaluating Bruton's Tyrosine Kinase (Btk) Inhibitors: A Comparative Framework
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic agents is paramount. This guide provides a comparative framework for assessing the experimental results of Bruton's Tyrosine Kinase (Btk) inhibitors, using established agents as benchmarks. While specific data for Btk-IN-36 is not publicly available, this document serves as a template for the systematic evaluation of new chemical entities targeting Btk.
Btk is a crucial non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling.[1][2][3] Its role in B-cell proliferation, survival, and differentiation has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2] The advent of Btk inhibitors has revolutionized the treatment landscape for conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[4] This guide outlines the key experimental data and protocols necessary to characterize and compare a novel Btk inhibitor, such as this compound, against existing therapies.
Comparative Data of Selected Btk Inhibitors
The following tables summarize key performance indicators for several well-characterized Btk inhibitors. These tables are intended to serve as a template for organizing and comparing data for a new inhibitor.
Table 1: Biochemical Potency of Btk Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | Btk | (e.g., ADP-Glo, LanthaScreen) | Data not available |
| Ibrutinib | Btk | IMAP | 0.5 |
| Acalabrutinib | Btk | LanthaScreen | 3 |
| Zanubrutinib | Btk | Biochemical Assay | <1 |
| Spebrutinib | Btk | Biochemical Assay | 1.6 |
| Tirabrutinib | Btk | Biochemical Assay | 7.0 |
IC50 (half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity of Btk Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | EC50 (nM) |
| This compound | (e.g., Ramos, TMD8) | (e.g., Western Blot, Flow Cytometry) | pBtk (Y223) | Data not available |
| Ibrutinib | hWB | CD69 Expression | B-cell activation | <10 |
| Acalabrutinib | hPBMCs | CD69 Expression | B-cell activation | <10 |
| Zanubrutinib | hWB | CD69 Expression | B-cell activation | <10 |
| Spebrutinib | hWB | CD69 Expression | B-cell activation | 140 |
EC50 (half maximal effective concentration) values in a cellular context reflect the inhibitor's ability to modulate Btk activity within a biological system. hWB: human whole blood; hPBMCs: human peripheral blood mononuclear cells.
Table 3: Kinase Selectivity Profile
| Inhibitor | Kinases Inhibited >65% at 1 µM (excluding Btk) |
| This compound | Data not available |
| Ibrutinib | 9.4% |
| Acalabrutinib | 1.5% |
| Zanubrutinib | 4.3% |
Kinase selectivity is crucial for minimizing off-target effects. A lower percentage of inhibited kinases suggests higher selectivity. This data is often generated from kinome-wide screening panels.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. Below are methodologies for key experiments used to characterize Btk inhibitors.
Biochemical Btk Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of a test compound against purified Btk enzyme using a luminescence-based assay like ADP-Glo™.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the Btk enzyme to each well, except for the no-enzyme control.
-
Prepare a substrate/ATP mix in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Cellular Btk Autophosphorylation Assay
This protocol describes how to assess the inhibition of Btk autophosphorylation at tyrosine 223 (Y223) in a relevant B-cell line (e.g., Ramos) using Western blotting.
Materials:
-
Ramos (or other suitable B-cell line) cells
-
Cell culture medium
-
Test compound (e.g., this compound)
-
B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Btk (Y223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 10-15 minutes) to induce Btk autophosphorylation.
-
Harvest the cells and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-Btk (Y223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Btk antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Btk phosphorylation.
Visualizing Key Processes
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex information.
Caption: Btk Signaling Pathway Downstream of the B-cell Receptor.
Caption: General Workflow for Preclinical Evaluation of a Btk Inhibitor.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. promega.com [promega.com]
- 3. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate | eLife [elifesciences.org]
- 4. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Btk-IN-36's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-36, with other commercially available BTK inhibitors. The focus is on the anti-proliferative effects of these compounds, supported by available experimental data. Due to the recent emergence of this compound, publicly available data on its specific anti-proliferative activity in cell-based assays is limited. However, initial findings suggest it is a highly potent inhibitor of BTK.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. BTK inhibitors block the function of BTK, thereby impeding these pro-survival signals and inducing apoptosis in malignant B-cells. This targeted approach has revolutionized the treatment of various hematological cancers.
This compound: A Novel Potent BTK Inhibitor
This compound, also identified as S-016, is a novel, irreversible BTK inhibitor. A recent publication by Song PR, et al. in Acta Pharmacologica Sinica (June 4, 2024) highlighted its potent BTK kinase inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[1] This potency is comparable to the first-in-class BTK inhibitor, ibrutinib, which has an IC50 of 0.4 nM for BTK kinase activity. The study also indicated that S-016 exhibits significant therapeutic effects against B-cell lymphoma in both in vitro and in vivo models, with superior kinase selectivity compared to ibrutinib.[1]
While specific anti-proliferative IC50 values for this compound in various cancer cell lines are not yet widely available in the public domain, its potent enzymatic inhibition suggests a strong potential for anti-proliferative activity.
Comparative Anti-proliferative Data
The following table summarizes the available anti-proliferative data for several key BTK inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 | Citation(s) |
| Ibrutinib | Raji | Burkitt's Lymphoma | 5.20 µM | [2] |
| Ramos | Burkitt's Lymphoma | 0.868 µM | [2] | |
| BT474 | Breast Cancer (HER2+) | 9.94 nM | [3] | |
| SKBR3 | Breast Cancer (HER2+) | 8.89 nM | [3] | |
| DOHH2 | B-cell Lymphoma | 11 nM (BTK autophosphorylation) | [4] | |
| Primary B-cells | Normal | 8 nM (BCR-activated proliferation) | ||
| Acalabrutinib | Primary CLL cells | Chronic Lymphocytic Leukemia | Induces apoptosis at ≥1 μM | |
| Zanubrutinib | HER2+ Breast Cancer Cell Lines | Breast Cancer | Displays antiproliferative effect | |
| Pirtobrutinib | TMD8 | Diffuse Large B-cell Lymphoma | 6.4 nM | |
| REC-1 | Mantle Cell Lymphoma | 3.1 nM |
Experimental Protocols
The anti-proliferative effects of these inhibitors are typically determined using cell viability assays such as the MTT or MTS assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them with various concentrations of the BTK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a similar colorimetric assay that offers the advantage of a soluble formazan product, simplifying the procedure.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for assessing the anti-proliferative effects of BTK inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Btk-IN-36
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Btk-IN-36, a potent Bruton's tyrosine kinase (BTK) inhibitor. As a research-grade compound, this compound requires stringent disposal protocols to mitigate potential hazards to personnel and the environment. The following procedures are based on established best practices for hazardous chemical waste management in a laboratory setting.
Crucial First Step: Always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and your institution's specific Environmental Health and Safety (EHS) guidelines before handling or disposing of this compound. The information below provides a general framework, but institutional protocols and the SDS take precedence.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all necessary safety measures are in place. This compound, like many potent kinase inhibitors, should be treated as a hazardous compound.
-
Engineering Controls : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) : The consistent use of appropriate PPE is mandatory. This includes, but is not limited to:
-
Gloves : Nitrile or other chemical-resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat to protect from splashes.
-
Quantitative Data Summary
For ease of reference, key quantitative data for compounds of this nature are summarized below. Researchers should populate this table with specific data from the this compound product vial or SDS.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | Refer to SDS/Product Information |
| Molecular Weight | Refer to SDS/Product Information |
| CAS Number | Refer to SDS/Product Information |
| Physical State | Typically a solid powder |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][2][3][4] Evaporation in a fume hood is not a permissible disposal method.[2][4]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1][5]
-
Solid Waste :
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealable waste container.
-
All disposables that have come into direct contact with the solid compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.[3]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3]
-
Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes must never be mixed.[1][5]
-
-
Contaminated Sharps :
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
-
-
Decontamination of Glassware :
Labeling and Storage
Accurate and clear labeling is a legal and safety requirement.
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents (including solvents and their approximate concentrations).[3]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Ensure all waste containers are kept tightly closed except when actively adding waste.[1][3][5]
-
Utilize secondary containment (e.g., a larger, chemically resistant tub or bin) for all liquid waste containers to prevent spills.[1][3]
Scheduling Waste Pickup
-
Once a waste container is full or you have completed the project, contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste. It is recommended to schedule regular waste pick-ups to minimize the amount of hazardous material stored in the lab.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Decision Workflow.
This procedural guide is intended to build a foundation of safety and compliance in your laboratory. By adhering to these steps, researchers can handle and dispose of this compound responsibly, ensuring a safe environment for themselves and their colleagues while protecting the broader ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
